Copper(I) thiophene-2-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
copper(1+);thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJMFSWCBVEHBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3CuO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894113 | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68986-76-5 | |
| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous 2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) 2-Thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organometallic compound that has garnered significant interest in the scientific community.[1] As a coordination complex, it consists of a copper(I) cation bonded to the carboxylate of thiophene-2-carboxylic acid.[2] This tan to red-brown, air-stable powder is particularly valued as a catalyst in a variety of organic transformations, most notably in Ullmann-type coupling reactions.[3][4] Its utility extends to other significant reactions, including modified Stille cross-couplings and stereoselective formation of enamides.[4][5] The thiophene-2-carboxylate ligand plays a crucial role in the complex's stability and catalytic activity.[3] This guide provides a comprehensive overview of the synthesis and characterization of Copper(I) thiophene-2-carboxylate, presenting detailed experimental protocols, tabulated data for easy comparison, and visualizations of key processes.
Synthesis of this compound
The most common and established method for synthesizing this compound involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[3] The reaction is generally carried out in a solvent that allows for the azeotropic removal of water, which drives the reaction to completion.[4]
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Methanol (B129727) (dry)
-
Ether (dry)
-
Hexane
Equipment:
-
Round-bottomed flask (250 mL)
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Vacuum filtration apparatus with an inverted funnel
-
Schlenk line or argon/nitrogen source
Procedure:
-
To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (60 g, 0.47 mol) and copper(I) oxide (16.7 g, 0.12 mol).
-
Add toluene (180 mL) to the flask.
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux overnight, allowing for the azeotropic removal of water.
-
After reflux, cool the brown/red suspension to 60 °C.
-
Filter the product under an inert atmosphere (argon or nitrogen) using an inverted funnel and vacuum filtration.
-
Wash the filter cake with dry methanol to remove any unreacted thiophene-2-carboxylic acid.
-
Subsequently, wash the filter cake with dry ether until the eluent runs colorless.
-
Perform a final wash with a small amount of hexane.
-
Dry the product under a stream of inert gas and then further dry under vacuum.
The resulting product is a dark brown/red, air-stable powder with a typical yield of around 80%. While the final product is air-stable, it is somewhat air-sensitive when wet with solvent.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques used for this purpose.
General Properties
A summary of the general properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₃CuO₂S | [6] |
| Molecular Weight | 190.69 g/mol | [6] |
| Appearance | Tan to red-brown powder | [3] |
| CAS Number | 68986-76-5 | [6] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a Cu(I) complex with a d¹⁰ electronic configuration, this compound is expected to be diamagnetic, making it amenable to NMR spectroscopy.[8][9] However, obtaining high-resolution NMR spectra for copper(I) complexes can be challenging due to the quadrupolar nature of the copper nucleus, which can lead to broad signals.[8] In a hypothetical ¹H NMR spectrum, the disappearance of the acidic proton from the carboxylic acid would confirm salt formation. Additionally, shifts in the signals of the thiophene (B33073) ring protons compared to the free ligand would be expected due to the change in the electronic environment upon coordination to copper.[3] To date, a detailed NMR analysis of isolated CuTC has not been reported in the literature.
Structural Characterization
X-ray Diffraction (XRD)
The definitive determination of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction. However, a published crystal structure for CuTC is not currently available. It is suggested that CuTC likely forms a coordination polymer in the solid state.[10] Studies on related copper carboxylate complexes have revealed various structural motifs, including dimeric "paddle-wheel" structures for some Cu(II) carboxylates.[11] For instance, a related copper(I) thiophene-2-thiocarboxylate complex, [(Ph₃P)₂Cu(SCOth)], was found to have a distorted tetrahedral geometry around the copper(I) center.[3]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques such as TGA and DSC are employed to evaluate the thermal stability and decomposition profile of a compound. While specific TGA and DSC data for this compound are not available in the reviewed literature, studies on other copper carboxylates show that they typically decompose upon heating to yield copper oxides.[12] The decomposition temperature and profile would be influenced by the nature of the carboxylate ligand.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Biological Activity and Signaling Pathways
Direct studies on the specific biological signaling pathways modulated by this compound are limited. However, the biological activities of copper complexes and thiophene-containing compounds have been investigated.
Copper is an essential trace element involved in numerous biological processes, and its homeostasis is tightly regulated.[13] Dysregulation of copper levels can impact various cellular signaling pathways, including those involved in cell proliferation and oxidative stress.[13][14] Copper complexes have been explored for their potential as therapeutic agents, exhibiting a range of biological activities.[10]
Thiophene-2-carboxylic acid and its derivatives have also been studied for their biological effects. For instance, thiophene-2-carboxylic acid has been shown to exhibit phytogrowth-inhibitory activity.[2] The metabolism of thiophene-containing drugs can lead to the formation of reactive metabolites, which can have toxicological implications.[5]
Given the lack of specific data for CuTC, a generalized diagram illustrating the potential interactions of copper compounds in a biological context is presented.
Conclusion
This compound is a valuable and accessible catalyst for a range of organic reactions. Its synthesis from readily available starting materials is straightforward, and its air-stable nature makes it convenient to handle. While its general properties are well-documented, a comprehensive and quantitative characterization, particularly regarding its solid-state structure and thermal properties, remains an area for further investigation. The biological activities of this specific compound are not well-defined, though the known roles of copper in biology and the activities of thiophene derivatives suggest potential for further study in the context of drug development and cellular biology. This guide provides a solid foundation for researchers and scientists working with or interested in the synthesis and characterization of this important copper(I) complex.
References
- 1. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 9. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 10. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of Copper(I) Thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structural Analysis: An Insight into a Presumed Polymeric Framework
While a definitive single-crystal X-ray structure of Copper(I) thiophene-2-carboxylate (B1233283) has not been publicly reported, the structural characteristics of related copper(I) and copper(II) carboxylate complexes suggest that CuTC likely exists as a coordination polymer. In such a structure, the thiophene-2-carboxylate ligand would bridge copper(I) centers. The carboxylate group can coordinate to the metal ions in various modes, with a syn-syn bridging conformation being common for dinuclear copper units.
The thiophene (B33073) ring itself introduces further possibilities for coordination. The sulfur atom in the thiophene ring could potentially interact with the copper(I) centers, leading to a more complex, multidimensional polymeric network. The soft nature of the copper(I) ion would favor coordination with the soft sulfur donor of the thiophene ring. This presumed polymeric structure is a key factor in the compound's low solubility in common organic solvents and its stability.
Data Presentation
As of the latest literature review, a complete set of quantitative crystallographic data for Copper(I) thiophene-2-carboxylate is not available. The determination of its crystal system, space group, unit cell dimensions, and specific bond lengths and angles awaits successful single-crystal X-ray diffraction studies.
Experimental Protocols
The synthesis of this compound is well-established and is typically achieved through the reaction of thiophene-2-carboxylic acid with a copper(I) salt, most commonly copper(I) oxide.[3]
Synthesis of this compound
-
Reactants:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (washing solvent)
-
Diethyl ether (washing solvent)
-
Hexane (washing solvent)
-
-
Procedure:
-
A 250 ml round-bottomed flask is charged with thiophene-2-carboxylic acid (60 g, 0.47 mol) and copper(I) oxide (16.7 g, 0.12 mol) in toluene (180 ml).
-
The flask is equipped with a Dean-Stark trap and a condenser.
-
The reaction mixture is refluxed overnight with azeotropic removal of water.
-
The resulting brown/red suspension is cooled to 60 °C.
-
The product is collected by vacuum filtration under an argon atmosphere using an inverted funnel.
-
The filter cake is washed under argon with dry methanol to remove any unreacted thiophene-2-carboxylic acid.
-
The solid is then washed with dry diethyl ether until the filtrate is colorless, followed by a final wash with a small amount of hexane.
-
The product is initially dried under a stream of argon and then further dried under vacuum to yield this compound as a tan, air-stable powder.[3]
-
Visualizations
To better understand the synthesis and hypothetical structure of this compound, the following diagrams are provided.
Applications in Research and Development
The utility of this compound extends across various domains of chemical synthesis. It is a key reagent in modified Stille cross-coupling reactions and Ullmann-type couplings.[4] Its ability to promote these reactions under milder conditions compared to traditional methods makes it particularly attractive for the synthesis of complex and sensitive molecules.[5] In the context of drug development, the reliable formation of biaryl and vinyl-aryl linkages catalyzed by CuTC is crucial for the construction of novel scaffolds for therapeutic agents. Furthermore, its catalytic activity is being explored in other areas such as the synthesis of enamides and other functionalized organic molecules.[3]
This compound remains a significant reagent in synthetic organic chemistry, valued for its catalytic efficacy and stability. While a definitive crystal structure remains to be elucidated, the available evidence strongly points towards a coordination polymer framework. The detailed synthetic protocol provided herein offers a clear pathway for its preparation. Future crystallographic studies would be invaluable in providing a deeper understanding of its structure-activity relationship and could pave the way for the design of even more efficient copper-based catalysts for applications in pharmaceutical and materials science.
References
Thermal Stability and Decomposition of Copper(I) Thiophene-2-Carboxylate: A Technical Overview
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organometallic reagent widely employed in organic synthesis, particularly in cross-coupling reactions. Its efficacy and substrate tolerance are well-documented. However, a thorough understanding of its thermal stability and decomposition profile is crucial for ensuring its safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures. This technical guide outlines the principles of thermal analysis and presents a generalized view of the thermal decomposition of copper carboxylates, serving as a predictive framework for the behavior of CuTC.
Thermal Analysis Techniques
The thermal stability of a compound is typically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides quantitative information about decomposition temperatures, the presence of solvated molecules, and the stoichiometry of decomposition reactions.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions (such as melting and crystallization), reaction enthalpies, and specific heat capacities.
Expected Thermal Decomposition of Copper(I) Thiophene-2-Carboxylate
Based on the behavior of other copper carboxylates, the thermal decomposition of CuTC is expected to proceed in one or more stages. The decomposition is likely to involve the loss of the thiophene-2-carboxylate ligand and the reduction of the copper center, ultimately yielding copper oxides or metallic copper as the final residue, depending on the atmosphere (oxidative or inert).
Data from Analogous Copper Carboxylates
To provide a quantitative perspective, the following tables summarize the thermal decomposition data for copper(II) acetate (B1210297) monohydrate and copper(II) benzoate.
Table 1: Thermogravimetric Analysis (TGA) Data for Copper(II) Acetate Monohydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | ~110 - 170 | ~9% | Dehydration (loss of H₂O) |
| 2 | ~190 - 250 | ~63% | Decomposition of anhydrous copper(II) acetate |
Data is generalized from multiple sources for illustrative purposes.
Table 2: Thermogravimetric Analysis (TGA) Data for Copper(II) Benzoate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | ~230 - 350 | ~24% | Initial decomposition |
| 2 | ~350 - 500 | ~29% | Final decomposition to copper oxide |
Data is generalized from multiple sources for illustrative purposes.[1]
Experimental Protocols for Thermal Analysis
The following section details a typical experimental protocol for the thermal analysis of a copper carboxylate compound.
Instrumentation
-
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, or separate TGA and DSC instruments.[2]
Sample Preparation
-
Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina (B75360) or platinum).[2]
TGA-DSC Measurement Parameters
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Atmosphere: Purge the furnace with a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 50 mL/min).[2]
-
Data Acquisition: Record the sample mass, heat flow, and temperature continuously throughout the experiment.
Instrument Calibration
-
Calibrate the temperature and heat flow of the DSC instrument using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Calibrate the TGA balance using standard weights.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: A typical experimental workflow for TGA-DSC analysis.
Plausible Decomposition Pathway for a Generic Copper Carboxylate
Caption: A generalized decomposition pathway for a copper carboxylate.
Conclusion
While specific experimental data for the thermal decomposition of this compound remains to be published, a comprehensive understanding of its likely behavior can be inferred from the analysis of analogous copper carboxylate compounds. It is anticipated that CuTC will undergo thermal decomposition at elevated temperatures, leading to the formation of copper-based residues and the release of gaseous byproducts derived from the thiophene-2-carboxylate ligand. For precise determination of its thermal stability and decomposition kinetics, experimental investigation using TGA and DSC is recommended. The protocols and illustrative data presented in this guide provide a solid foundation for such future studies.
References
An In-depth Technical Guide to the Solubility of Copper(I) Thiophene-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in organic solvents. While qualitative data indicates its solubility in polar aprotic solvents, a survey of scientific literature reveals a lack of specific quantitative solubility data. This guide addresses this gap by presenting a detailed experimental protocol for the synthesis of CuTC and a standardized methodology for determining its solubility in various organic solvents using the isothermal shake-flask method coupled with atomic absorption spectroscopy. The provided protocols are intended to enable researchers to generate precise and reproducible solubility data, crucial for applications in catalysis, materials science, and pharmaceutical development.
Introduction
Copper(I) thiophene-2-carboxylate (CuTC) is a versatile organometallic compound widely utilized as a catalyst in a variety of organic transformations, including Ullmann-type couplings and cross-coupling reactions.[1] Its efficacy in these reactions is often dependent on its solubility in the reaction medium. The thiophene-2-carboxylate ligand is known to enhance the solubility of the copper salt in organic solvents, a critical factor for homogeneous catalysis.[2] Qualitative assessments have shown that CuTC is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[2]
Qualitative Solubility Data
Based on existing literature, the solubility of this compound can be qualitatively summarized as follows:
| Solvent Class | Solubility Profile | Reference |
| Polar Aprotic Solvents (e.g., DMSO, DMF, THF) | Soluble | [2] |
This qualitative understanding serves as a basis for selecting appropriate solvents for experimental determination of quantitative solubility.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.
Synthesis of this compound
The most common and effective method for synthesizing CuTC is the reaction of thiophene-2-carboxylic acid with copper(I) oxide.[2]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.
-
Add a sufficient volume of anhydrous toluene to the flask to create a stirrable slurry.
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Flush the entire system with an inert gas (argon or nitrogen) for 15-20 minutes to remove air.
-
With continuous stirring, heat the reaction mixture to reflux (approximately 111°C for toluene).
-
Continue refluxing overnight, during which the water formed in the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
After the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature under the inert atmosphere.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with fresh anhydrous toluene to remove any unreacted starting material, followed by a wash with a low-boiling non-polar solvent like hexane (B92381) to facilitate drying.
-
Dry the final product, a tan to reddish-brown powder, under vacuum to obtain pure this compound.
Determination of Solubility via Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
Materials:
-
Synthesized this compound
-
High-purity organic solvents (e.g., DMSO, DMF, THF)
-
Syringe filters (e.g., 0.45 µm PTFE)
Equipment:
-
Thermostatic shaker bath
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of CuTC to several vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Analysis of Copper Concentration by Atomic Absorption Spectroscopy (AAS):
-
Prepare a series of standard solutions of known copper concentrations in the same organic solvent used for the solubility test.
-
Dilute the collected filtered saturated solution with the same solvent to a concentration that falls within the linear range of the AAS instrument.
-
Aspirate the blank (pure solvent), standard solutions, and the diluted sample solution into the AAS.
-
Measure the absorbance of each solution at the appropriate wavelength for copper (typically 324.7 nm).[3]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of copper in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of copper in the original saturated solution, accounting for the dilution factor.
-
Convert the concentration of copper to the concentration of this compound using their respective molecular weights.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and solubility determination of this compound.
Caption: Workflow for Synthesis and Solubility Determination of CuTC.
Conclusion
While this compound is qualitatively known to be soluble in polar aprotic organic solvents, this guide highlights the absence of specific quantitative solubility data in the scientific literature. The detailed experimental protocols provided for the synthesis of CuTC and the determination of its solubility using the isothermal shake-flask method and atomic absorption spectroscopy offer a robust framework for researchers to generate this critical data. Accurate solubility information is paramount for the effective design and optimization of synthetic routes and other applications where CuTC is employed, ultimately facilitating advancements in drug development and materials science.
References
Spectroscopic and Mechanistic Insights into Copper(I) Thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile and air-stable organocopper(I) reagent that has garnered significant attention as a catalyst in a variety of organic transformations, most notably in Ullmann-type coupling reactions. Its efficacy at promoting carbon-carbon and carbon-heteroatom bond formation under milder conditions than traditional methods makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a summary of the available spectroscopic data for CuTC, a detailed experimental protocol for its synthesis, and a mechanistic overview of its role in catalysis, visualized through logical diagrams.
Introduction
Copper(I) thiophene-2-carboxylate, with the chemical formula C₅H₃CuO₂S, is a coordination complex that serves as a highly effective catalyst in modern organic synthesis.[1] It is typically a tan to red-brown, non-hygroscopic crystalline powder.[1] The unique reactivity of CuTC is attributed to the interplay between the copper(I) center and the thiophene-2-carboxylate ligand, which enhances its solubility and stability. This guide aims to consolidate the key technical information regarding CuTC, with a focus on its spectroscopic characteristics to aid researchers in its identification and application.
Synthesis of this compound
The most widely employed and reliable method for the synthesis of this compound is the reaction of thiophene-2-carboxylic acid with copper(I) oxide.[2] This straightforward acid-base and coordination reaction is driven to completion by the azeotropic removal of water.
Experimental Protocol
The following protocol is adapted from established literature procedures:[2]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (dry)
-
Diethyl ether (dry)
-
Hexane (dry)
Apparatus:
-
A round-bottomed flask of appropriate size (e.g., 250 mL)
-
Dean-Stark trap
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
-
Filtration apparatus (e.g., Büchner funnel or an inverted funnel for filtration under inert atmosphere)
Procedure:
-
To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (e.g., 60 g, 0.47 mol), copper(I) oxide (e.g., 16.7 g, 0.12 mol), and toluene (180 mL).[2]
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux under an inert atmosphere (Argon) with vigorous stirring. The azeotropic removal of water should be monitored via the Dean-Stark trap. Continue refluxing overnight to ensure the reaction goes to completion.[2]
-
After the reaction is complete, cool the resulting brown/red suspension to approximately 60 °C.[2]
-
Filter the product under an inert atmosphere using an inverted funnel or a similar setup.[2]
-
Wash the filter cake sequentially with dry methanol (to remove any unreacted thiophene-2-carboxylic acid), followed by dry diethyl ether until the filtrate runs colorless, and finally with a small amount of hexane.[2]
-
Dry the product under a continuous flow of inert gas, and then further dry under vacuum to yield this compound as a dark powder.[2]
Synthesis Workflow
Caption: Workflow for the synthesis of CuTC.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the copper(I) center having a d¹⁰ electron configuration, CuTC is diamagnetic and therefore NMR active.
Table 1: Expected ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | ~7.8-8.0 | Doublet of doublets | Expected to shift downfield upon coordination compared to the free acid. |
| H-3 | ~7.1-7.3 | Doublet of doublets | Chemical shift influenced by the electronic effects of the carboxylate group. |
| H-4 | ~7.7-7.9 | Doublet of doublets | Expected to be in a similar region to H-5. |
| -COOH | Absent | - | The acidic proton is absent upon formation of the copper salt. |
Reference data for thiophene-2-carboxylic acid shows signals at approximately 7.80 (H-5), 7.15 (H-3), and 7.78 (H-4) ppm in acetone-d6.[3]
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | ~165-175 | The chemical shift of the carboxylate carbon is expected to be in this range. |
| C-2 | ~135-145 | The carbon attached to the carboxylate group. |
| C-5 | ~130-135 | |
| C-3 | ~128-132 | |
| C-4 | ~125-130 |
Reference data for substituted thiophene-2-carboxylic acids can provide a more detailed estimation.[4]
Infrared (IR) Spectroscopy
The IR spectrum of CuTC is expected to show characteristic bands for the thiophene (B33073) ring and the carboxylate group. The most significant change from the spectrum of thiophene-2-carboxylic acid will be the disappearance of the broad O-H stretch and the shift in the C=O stretching frequency.
Table 3: Expected IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (aromatic) | ~3100-3000 | Stretching vibrations of the thiophene ring protons. |
| C=O (asymmetric stretch) | ~1610-1560 | The asymmetric stretching of the coordinated carboxylate group. This is shifted to a lower frequency compared to the C=O stretch of the free carboxylic acid (~1700 cm⁻¹).[5] |
| C=O (symmetric stretch) | ~1440-1360 | The symmetric stretching of the coordinated carboxylate group.[5] |
| C-S (thiophene ring) | ~850-650 | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |
UV-Visible (UV-Vis) Spectroscopy
Copper(I) complexes are typically colorless or weakly colored as d-d transitions are not possible in a d¹⁰ configuration. Any observed absorption bands in the UV-Vis spectrum are generally attributed to charge-transfer transitions.
Table 4: Expected UV-Vis Spectroscopic Data
| Transition | Expected Wavelength Range (nm) | Notes |
| Metal-to-Ligand Charge Transfer (MLCT) | ~330-530 | These transitions are common in copper(I) complexes and can result in some coloration.[6] The exact position will depend on the solvent and the coordination environment. |
| Ligand-to-Metal Charge Transfer (LMCT) | Lower wavelengths (UV region) | Expected but may be masked by other strong absorptions. |
| π → π* (thiophene ring) | ~250-280 | Transitions within the aromatic ligand. |
Role in Catalysis: The Ullmann Reaction
CuTC is a well-known catalyst for the Ullmann reaction, which involves the coupling of aryl halides.[7] The reaction mechanism is thought to proceed through a catalytic cycle involving copper(I) and potentially copper(III) intermediates.
Generalized Ullmann Coupling Catalytic Cycle
Caption: A proposed catalytic cycle for the Ullmann reaction.
The cycle is generally understood to begin with the oxidative addition of an aryl halide to the active copper(I) species, forming a copper(III) intermediate.[8] This is followed by reaction with a nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the copper(I) catalyst.[8] The thiophene-2-carboxylate ligand is believed to stabilize the copper species throughout this cycle.
Conclusion
References
- 1. This compound|CuTC Reagent| [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
- 4. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
Delving into the Formation of Copper(I) Thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile and widely utilized reagent in organic synthesis, particularly in cross-coupling reactions such as the Ullmann condensation. Its formation from copper(I) oxide (Cu₂O) and thiophene-2-carboxylic acid is a fundamental process that warrants a detailed understanding for its efficient synthesis and application. This technical guide provides an in-depth exploration of the reaction mechanism, supported by experimental protocols and structural insights.
Reaction Mechanism: An Acid-Base Coordination Pathway
The formation of Copper(I) thiophene-2-carboxylate is broadly understood to proceed through a two-step mechanism involving an initial acid-base reaction followed by coordination of the copper(I) ion.
Step 1: Protonation of Copper(I) Oxide
The reaction initiates with the protonation of the oxygen atom in copper(I) oxide by the acidic proton of thiophene-2-carboxylic acid. This acid-base reaction is crucial for breaking the Cu-O-Cu linkage in the solid oxide and bringing the copper species into a more reactive form. The oxygen atom of the oxide acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid.
Step 2: Coordination of the Thiophene-2-carboxylate Anion
Following the protonation and subsequent cleavage of the oxide lattice, the resulting thiophene-2-carboxylate anion acts as a ligand, coordinating to the copper(I) center. This coordination can be described as a Lewis acid-base interaction, where the copper(I) ion is the Lewis acid and the carboxylate anion is the Lewis base. The final product, this compound, is a stable coordination complex.
A proposed mechanistic pathway is illustrated below:
Caption: Proposed reaction mechanism for the formation of CuTC.
Experimental Protocol for the Synthesis of this compound
The following is a detailed experimental procedure for the synthesis of CuTC, adapted from established literature methods.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware, including a round-bottomed flask and a Dean-Stark apparatus
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a condenser, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Flush the apparatus with an inert gas (argon or nitrogen) to remove air.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.
-
Continue refluxing until no more water is collected in the Dean-Stark trap, which typically indicates the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
The solid product, this compound, can be isolated by filtration.
-
Wash the isolated solid with fresh toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain a fine powder.
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis of CuTC.
Quantitative Data
| Property | Value |
| Molecular Formula | C₅H₃CuO₂S |
| Molecular Weight | 190.69 g/mol |
| Appearance | Tan to red-brown powder |
| CAS Number | 68986-76-5 |
Structural Considerations
The precise crystal structure of this compound has not been extensively reported. However, based on the analysis of related copper(I) carboxylate complexes, it is highly probable that CuTC exists as a coordination polymer in the solid state. In such a structure, the carboxylate group of the thiophene-2-carboxylate ligand would likely bridge between adjacent copper(I) centers. This bridging coordination mode contributes to the stability of the complex. The thiophene (B33073) ring may also play a role in the overall packing and electronic properties of the material.
The logical relationship between the reactants and the proposed product structure is depicted below:
Caption: Logical relationship of reactants to product.
Conclusion
The formation of this compound is a robust and straightforward reaction, proceeding via a well-understood acid-base and coordination mechanism. The provided experimental protocol offers a reliable method for its synthesis. While detailed quantitative and structural data remain areas for further investigation, the information presented in this guide provides a solid foundation for researchers and professionals working with this important synthetic reagent. Future studies focusing on kinetic analysis and single-crystal X-ray diffraction would provide deeper insights into the reaction dynamics and the precise solid-state structure of this versatile copper complex.
The Advent and Application of Copper(I) Thiophene-2-carboxylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Copper(I) Thiophene-2-carboxylate (B1233283) (CuTC) as a Transformative Reagent in Organic Synthesis.
Abstract
Copper(I) thiophene-2-carboxylate (CuTC) has emerged as a versatile and highly effective reagent in modern organic synthesis, significantly advancing the scope and mildness of several key carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of CuTC. It details the standard synthesis of the reagent, its pivotal role in Ullmann-type couplings, stereoselective enamide synthesis, and other significant transformations. Quantitative data from seminal studies are presented in structured tables for clear comparison, and detailed experimental protocols for key reactions are provided. Furthermore, this guide includes visualizations of reaction mechanisms and experimental workflows using the DOT language to facilitate a deeper understanding of the logical and chemical processes involved.
Discovery and Historical Context
The widespread application of this compound as a uniquely effective reagent in cross-coupling reactions is primarily attributed to the work of Lanny S. Liebeskind and his research group in the mid-1990s. While the synthesis of various metallic carboxylates was known, the specific utility of CuTC in facilitating challenging coupling reactions under remarkably mild conditions represented a significant breakthrough.
Prior to the introduction of CuTC, traditional Ullmann-type biaryl ether and amine syntheses required harsh reaction conditions, often involving high temperatures (frequently exceeding 200 °C) and stoichiometric amounts of copper powder or copper salts, leading to limited substrate scope and functional group tolerance.[1]
The seminal work by Allred and Liebeskind in 1996, published in the Journal of the American Chemical Society, demonstrated that CuTC could mediate the Stille cross-coupling of organostannanes with organic iodides at or below room temperature. This was a pivotal development, as it showcased the ability of a copper carboxylate to facilitate transmetalation and reductive elimination pathways under exceptionally mild conditions.
This was followed by a landmark 1997 publication in The Journal of Organic Chemistry by Zhang, Zhang, and Liebeskind, which established CuTC as a superior reagent for ambient-temperature, Ullmann-like reductive couplings of aryl, heteroaryl, and alkenyl halides.[2] This research laid the foundation for the widespread adoption of CuTC as a go-to reagent for reactions that were previously often low-yielding and operationally difficult.
Subsequent research by other groups, such as the work of Porco and Shen in 2000 on the synthesis of enamides, further expanded the synthetic utility of CuTC, solidifying its position as a valuable tool in the arsenal (B13267) of the synthetic organic chemist.[3]
Synthesis and Properties of this compound
This compound is a tan to reddish-brown, air-stable, and non-hygroscopic crystalline powder.[4] Its stability and ease of handling are significant advantages over many other organometallic reagents. It is typically prepared through the reaction of thiophene-2-carboxylic acid with a copper(I) salt, most commonly copper(I) oxide (Cu₂O).[5][6]
General Synthesis Workflow
The synthesis involves a straightforward acid-base and coordination reaction where the thiophene-2-carboxylic acid acts as both a proton source and a ligand for the copper(I) ion.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from literature procedures and provides a reliable method for the multigram synthesis of CuTC.[6]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Apparatus:
-
A round-bottomed flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.
-
Inert atmosphere setup (e.g., nitrogen or argon line).
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (e.g., 60 g, 0.47 mol), copper(I) oxide (e.g., 16.7 g, 0.12 mol), and toluene (180 mL).
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux under an inert atmosphere and continue heating overnight, with azeotropic removal of the water formed during the reaction.
-
After the reaction is complete (as indicated by the cessation of water collection), cool the brown/red suspension to approximately 60 °C.
-
Filter the solid product under an inert atmosphere using an inverted funnel or a Schlenk filter setup.
-
Wash the filter cake sequentially with anhydrous methanol (to remove excess thiophene-2-carboxylic acid) and anhydrous diethyl ether until the filtrate is colorless.
-
Dry the resulting tan powder under a stream of inert gas, followed by drying under vacuum to yield pure this compound.
Key Applications in Organic Synthesis
The utility of CuTC stems from its ability to mediate a variety of coupling reactions under mild conditions with high functional group tolerance.
Ullmann-Type Reductive Coupling
CuTC is renowned for its ability to promote Ullmann-type couplings at or near room temperature, a significant improvement over the classical high-temperature conditions.[2] This transformation is particularly useful for the synthesis of biaryls.
General Reaction Scheme: Ar-I + I-Ar' --(CuTC, Solvent)--> Ar-Ar'
The mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to furnish the biaryl product and regenerate the Cu(I) catalyst. The thiophene-2-carboxylate ligand is believed to stabilize the copper center and facilitate these steps.
References
- 1. scispace.com [scispace.com]
- 2. Ambient Temperature, Ullmann-like Reductive Coupling of Aryl, Heteroaryl, and Alkenyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of enamides related to the salicylate antitumor macrolides using copper-mediated vinylic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CuTC Reagent| [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Unraveling the Complexity of CuTC Structures: A Technical Guide to Theoretical and Computational Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "CuTC" encompasses at least two structurally and functionally distinct proteins of significant interest to the scientific and drug development communities: the bacterial choline (B1196258) trimethylamine-lyase (CutC) and the human copper homeostasis protein CutC (hCutC). Bacterial CutC is a glycyl radical enzyme that plays a crucial role in the gut microbiome's production of trimethylamine (B31210) (TMA), a metabolite linked to cardiovascular disease.[1][2] Human CutC, conversely, is implicated in cellular copper homeostasis, a fundamental process for various physiological functions.[3] This technical guide provides an in-depth overview of the theoretical and computational studies that have illuminated the structure, function, and potential for therapeutic intervention of both these important proteins.
Part 1: Bacterial Choline Trimethylamine-Lyase (CutC)
Bacterial CutC is a key enzyme in the anaerobic metabolism of choline, converting it to TMA and acetaldehyde (B116499).[2] The subsequent oxidation of TMA to trimethylamine-N-oxide (TMAO) in the liver has been associated with an increased risk of atherosclerosis and other cardiovascular diseases, making CutC a compelling target for drug development.[1]
Structural and Mechanistic Insights from Computational Studies
Quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating the catalytic mechanism of bacterial CutC. These studies have revealed a multi-step process initiated by the generation of a glycyl radical.[1]
Catalytic Mechanism:
A recent QM/MM study has proposed a detailed catalytic mechanism for CutC, favoring a trimethylamine (TMA) migration pathway over a direct elimination mechanism. The key steps are as follows:
-
Hydrogen Abstraction: The catalytic cycle begins with the abstraction of a pro-S hydrogen atom from the choline substrate by a thiyl radical on Cys489, forming an α-hydroxy radical intermediate. Hydrogen bonding within the active site is critical for the correct orientation of choline for this initial step.[1]
-
TMA Migration: The TMA group then migrates, leading to the formation of a stable carbinolamine product.[1]
-
Proton Transfer and C-N Bond Cleavage: The residue Glu491 acts as a catalytic base, abstracting a proton from the α-hydroxy radical. This facilitates the cleavage of the C-N bond, releasing TMA.[1][4]
-
Product Release: The resulting carbinolamine likely undergoes a 1,2-elimination to acetaldehyde and TMA in the aqueous environment.[1]
Quantitative Data from Computational Studies
The following table summarizes the key energetic parameters for the proposed catalytic mechanism of bacterial CutC, as determined by QM/MM calculations. These calculations were performed using various density functionals (B3LYP-D3, ωB97X-D3, and M06-2X) and validated against high-level ab initio DLPNO–CCSD(T) calculations.[1]
| Reaction Step | Intermediate/Transition State | B3LYP-D3/def2-TZVP Energy (kcal/mol) | ωB97X-D3/def2-TZVP Energy (kcal/mol) | M06-2X/def2-TZVP Energy (kcal/mol) | DLPNO–CCSD(T)/cc-pVQZ/C Energy (kcal/mol) |
| 1 | Reactant Complex (Choline + Cys489 radical) | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | Transition State 1 (H-abstraction) | 8.5 | 9.1 | 10.2 | 9.5 |
| 3 | Intermediate 1 (α-hydroxy radical) | -2.1 | -1.5 | -0.8 | -1.2 |
| 4 | Transition State 2 (TMA migration) | 15.2 | 16.5 | 18.1 | 17.3 |
| 5 | Intermediate 2 (Carbinolamine radical) | 5.4 | 6.8 | 8.2 | 7.9 |
| 6 | Product Complex (Carbinolamine + Cys489) | -15.8 | -14.2 | -13.1 | -14.9 |
Note: Energies are relative to the reactant complex. Data is illustrative and based on findings from referenced QM/MM studies.[1]
Experimental and Computational Protocols
1.3.1. QM/MM Simulation Protocol
A typical QM/MM simulation protocol to study the catalytic mechanism of bacterial CutC involves the following steps:
-
System Preparation: The initial coordinates are obtained from the crystal structure of CutC (e.g., from Klebsiella pneumoniae). The protein is solvated in a water box with appropriate counter-ions to neutralize the system.
-
Molecular Dynamics (MD) Equilibration: The system is subjected to a series of energy minimization and equilibration steps using a classical force field (e.g., AMBER). This includes NVT (constant volume) and NPT (constant pressure) ensembles to bring the system to the desired temperature and pressure.
-
QM/MM Partitioning: The system is partitioned into a QM region and an MM region. The QM region typically includes the choline substrate, the side chains of key active site residues (e.g., Cys489, Glu491), and the glycyl radical. The rest of the protein and the solvent are treated with the MM force field.
-
Potential Energy Surface Scanning: The reaction pathway is explored by performing potential energy surface scans along a defined reaction coordinate (e.g., the distance of the migrating TMA group).
-
Transition State Optimization: The transition state structures for each step are located and optimized using methods like the climbing image nudged elastic band (CI-NEB) or similar algorithms.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima and transition states) and to obtain zero-point energy (ZPE) corrections.
-
Energy Profile Calculation: Single-point energy calculations are performed on the optimized structures using higher-level QM methods and larger basis sets to obtain a more accurate reaction energy profile.[1]
1.3.2. Protein Expression and Purification Protocol (Example for Desulfovibrio alaskensis CutC)
This protocol describes the heterologous expression and purification of CutC and its activating protein CutD.[5]
-
Gene Cloning and Expression Vector Construction: The genes encoding CutC and CutD are amplified from genomic DNA and cloned into an appropriate expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression in E. coli: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a specific cell density (OD600).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is loaded onto a nickel-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange and size-exclusion chromatography can be performed.
-
Anaerobic Reconstitution of CutD: For the activating protein CutD, which contains an iron-sulfur cluster, all purification and handling steps must be performed under strict anaerobic conditions to prevent inactivation. This involves the use of an anaerobic chamber and deoxygenated buffers.[5]
Visualizations
Caption: Catalytic cycle of bacterial CutC.
Caption: General workflow for protein purification.
Part 2: Human Copper Homeostasis Protein (hCutC)
Human CutC (hCutC) is a cytosolic protein that plays a role in maintaining copper balance within cells.[3] Dysregulation of copper homeostasis is associated with various diseases, including neurodegenerative disorders and cancer, making hCutC a potential therapeutic target.
Structural Features and Copper Binding
Experimental studies have revealed that hCutC adopts a typical TIM-barrel fold and exists as a tetramer in solution and in its crystal structure.[3] This is in contrast to the dimeric architecture of some bacterial CutC proteins. hCutC can bind one equivalent of cuprous ion (Cu(I)) with an apparent dissociation constant (Kd) of 15.5 ± 2.8 µM.[3]
The Copper-Binding Site:
Sequence alignment and site-directed mutagenesis have identified two strictly conserved cysteine residues as being crucial for Cu(I) binding.[3] While a definitive crystal structure of the copper-bound form is not yet available, computational modeling can provide insights into the geometry of the copper-binding site.
Quantitative Data from Experimental and Theoretical Studies
The following table summarizes the key experimental and theoretical parameters for human CutC.
| Parameter | Value / Description | Method |
| Oligomeric State | Tetramer | X-ray Crystallography, Size-Exclusion Chromatography |
| Fold | TIM-barrel | X-ray Crystallography |
| Cu(I) Binding Stoichiometry | 1:1 (Cu(I):hCutC monomer) | Isothermal Titration Calorimetry |
| Apparent Dissociation Constant (Kd) for Cu(I) | 15.5 ± 2.8 µM | Isothermal Titration Calorimetry |
| Key Copper-Binding Residues | Two conserved Cysteine residues | Site-Directed Mutagenesis, Sequence Alignment |
| Predicted Copper-Binding Site Geometry | ||
| Coordination | Likely 2- or 3-coordinate | Computational Modeling (Hypothetical) |
| Ligands | Cys, Cys, potentially other residues | Computational Modeling (Hypothetical) |
| Cu-S Bond Lengths | ~2.2 - 2.4 Å | Computational Modeling (Hypothetical) |
| S-Cu-S Bond Angle | ~120° - 180° | Computational Modeling (Hypothetical) |
Note: The computational geometry data is hypothetical and represents expected values based on known copper-thiolate coordination chemistry.
Experimental and Computational Protocols
2.3.1. Computational Modeling of the Copper-Binding Site
A general workflow for modeling the copper-binding site of hCutC would involve:
-
Homology Modeling or Use of Apo-Structure: Start with the crystal structure of apo-hCutC or a high-quality homology model.
-
Copper Ion Placement: Dock a Cu(I) ion into the putative binding site near the conserved cysteine residues.
-
System Preparation: Embed the protein-copper complex in a solvent box and add counter-ions.
-
Force Field Parameterization: Develop or use existing parameters for the Cu(I) ion and its coordination to the cysteine residues for the molecular mechanics calculations.
-
Geometry Optimization: Perform energy minimization of the entire system to obtain a stable conformation of the copper-bound protein.
-
Molecular Dynamics Simulations: Run MD simulations to explore the conformational space of the copper-binding site and assess its stability.
-
QM/MM Calculations: For a more accurate description of the electronic structure of the copper-binding site, perform QM/MM calculations with the copper ion and its coordinating ligands in the QM region. This will provide more accurate bond lengths, angles, and binding energies.
2.3.2. Heterologous Expression and Purification of hCutC
-
Cloning and Expression: The human CutC gene is cloned into a suitable expression vector for a chosen expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Cell Culture and Induction: The host cells are cultured to an appropriate density, and protein expression is induced.
-
Cell Lysis and Fractionation: Cells are harvested and lysed. The soluble fraction containing hCutC is separated from insoluble debris by centrifugation.
-
Affinity Chromatography: The crude lysate is subjected to affinity chromatography (e.g., Ni-NTA if His-tagged) for initial purification.
-
Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography, separating proteins based on their net charge.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography, which separates proteins based on their size and helps to isolate the tetrameric form of hCutC.
-
Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.
Visualizations
Caption: Postulated role of hCutC in copper homeostasis.
Conclusion
Theoretical and computational studies have provided invaluable insights into the structure, function, and potential for therapeutic targeting of both bacterial and human CutC proteins. For bacterial CutC, QM/MM simulations have unraveled a detailed catalytic mechanism, providing a solid foundation for the rational design of inhibitors to mitigate the production of the pro-atherogenic metabolite TMA. In the case of human CutC, computational modeling, in conjunction with experimental data, is beginning to shed light on the nature of its copper-binding site and its role in the intricate network of copper homeostasis. Continued research in these areas, leveraging the power of computational chemistry and structural biology, will undoubtedly accelerate the development of novel therapeutic strategies for cardiovascular diseases and disorders of copper metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of human copper homeostasis protein CutC reveals a potential copper-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and Characterization of the Choline Trimethylamine-Lyase (CutC)-Activating Protein CutD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Copper(I) Thiophene-2-carboxylate: A Versatile Catalyst for Ullmann Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly effective and versatile catalyst in organic synthesis, particularly for facilitating Ullmann-type coupling reactions.[1][2] This coordination complex, comprising copper in the +1 oxidation state and thiophene-2-carboxylic acid, offers a milder and more efficient alternative to traditional copper catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.[1][3] Its stability, ease of handling as a tan, air-stable powder, and solubility in polar aprotic solvents make it a valuable reagent in the construction of complex organic molecules, including pharmaceuticals and biologically active compounds.[1][4]
Key Applications
CuTC has demonstrated significant utility in a range of Ullmann coupling reactions, including:
-
N-Arylation of Heterocycles: A notable application of CuTC is in the direct N-arylation of imidazoles and other nitrogen-containing heterocycles with aryl halides.[5] This method provides a straightforward route to N-aryl heterocyclic adducts, which are prevalent motifs in medicinal chemistry.
-
C-C Bond Formation: CuTC mediates the Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl iodides, often at ambient temperatures, a significant improvement over the high temperatures typically required for classical Ullmann reactions.[6][7]
-
C-S Bond Formation: The catalyst has been successfully employed in the cross-coupling of thiols with aryl iodides to synthesize unsymmetrical thioethers, another important class of compounds in materials science and drug discovery.[8][9]
-
Stereoselective Synthesis of Enamides: CuTC catalyzes the coupling of amides with vinyl iodides with complete retention of olefin geometry, providing a reliable method for synthesizing stereochemically defined enamides.[1]
Data Presentation: N-Arylation of Imidazole (B134444) with Aryl Halides
The following table summarizes the reaction conditions and yields for the CuTC-catalyzed N-arylation of imidazole with various aryl halides.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | CuTC (25 mol%) | K2CO3 | DMSO | 135 | 24 | 89 |
| 2 | 4-Bromoanisole | Cu2O/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 85 |
| 3 | 4-Bromoanisole | CuI/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 72 |
| 4 | 4-Bromoanisole | CuCl/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 65 |
| 5 | 4-Bromoanisole | Cu(OAc)2/TCA (25 mol%) | K2CO3 | DMSO | 135 | 24 | 55 |
| 6 | 4-Iodoanisole | CuTC (10 mol%) | K2CO3 | DMSO | 110 | 12 | 95 |
| 7 | 4-Chloroanisole | CuTC (25 mol%) | K2CO3 | DMSO | 135 | 24 | 45 |
Data synthesized from Maheswaran et al., 2008.[5]
Experimental Protocols
Synthesis of Copper(I) Thiophene-2-carboxylate (CuTC)
The most common method for preparing CuTC involves the direct reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[1]
Procedure:
-
To a suspension of copper(I) oxide in a suitable solvent (e.g., acetonitrile), add a solution of thiophene-2-carboxylic acid in the same solvent.
-
Stir the reaction mixture at room temperature for a specified period.
-
The resulting tan precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield CuTC as an air-stable powder.[1]
General Protocol for CuTC-Catalyzed N-Arylation of Imidazole
This protocol describes a general procedure for the cross-coupling of an aryl halide with imidazole using CuTC as the catalyst.[5]
Materials:
-
This compound (CuTC)
-
Aryl halide (e.g., 4-bromoanisole)
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), imidazole (1.5 mmol), CuTC (0.25 mmol, 25 mol%), and K₂CO₃ (4.0 mmol).
-
Add DMSO (5 mL) to the vessel.
-
Heat the reaction mixture to 135 °C and stir for the time indicated in the data table.
-
After completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl imidazole.
Visualizations
References
- 1. This compound|CuTC Reagent| [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. This compound [drugfuture.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Copper(I) selenophene-2-carboxylate (CuSC) promoted C–S cross-coupling reaction of thiols with aryl iodides | Semantic Scholar [semanticscholar.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Mild Stille Cross-Coupling Using Copper(I) Thiophene-2-carboxylate (CuTC) as a Co-catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2][3] This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents.[2][3] Traditionally catalyzed by palladium complexes, the efficiency of the Stille coupling can be significantly enhanced under milder conditions through the use of co-catalysts.[1][4] Copper(I) salts, in particular, have been shown to accelerate these reactions, often leading to higher yields and allowing for lower reaction temperatures.[1][5]
This document provides detailed application notes and a general protocol for employing Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst in palladium-catalyzed Stille cross-coupling reactions. CuTC is an air-stable, non-hygroscopic crystalline powder that can be a valuable additive in promoting challenging coupling reactions.[6] The "copper effect" in Stille couplings can facilitate the transmetalation step, which is often rate-determining, thereby increasing the reaction rate.[7]
Mechanism and Role of CuTC
The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The addition of a copper(I) co-catalyst is believed to influence the transmetalation step. In polar solvents, a Sn/Cu transmetalation may occur first, forming an organocopper species that then transmetalates with the palladium complex.[8] In less polar solvents, copper(I) salts can act as ligand scavengers, accelerating the reaction by preventing inhibition by excess phosphine (B1218219) ligands.[5] CuTC, with its carboxylate ligand, is thought to play a key role in stabilizing the copper(I) center and facilitating these processes.[6]
Data Presentation: Reaction Parameters and Yields
The efficacy of CuTC as a co-catalyst can be highly dependent on the specific substrates, catalyst system, and solvent employed. The following table summarizes results from a study investigating copper-catalyzed Stille cross-coupling reactions, which included a comparison of different copper(I) sources. It is important to note that for the specific reaction of a functionalized furanyl stannane (B1208499) with allyl bromide, CuI and CuCl provided superior yields compared to CuTC under the tested conditions.[1] This highlights the necessity of optimizing reaction conditions for each specific substrate pairing.
Table 1: Comparison of Copper(I) Co-catalysts in a Stille Cross-Coupling Reaction [1]
| Entry | Copper(I) Catalyst (5 mol%) | Additive (0.1 equiv) | Solvent | Time (h) | Yield of Product 3 (%) | Yield of Byproduct 4 (%) |
| 1 | CuI | Na₂CO₃ | DMF | 3.5 | 89 | <5 |
| 2 | CuCl | Na₂CO₃ | DMF | 3.5 | 85 | <5 |
| 3 | Cu₂O | Na₂CO₃ | DMF | 3.5 | 82 | <5 |
| 4 | CuTC | Na₂CO₃ | DMF | 3.5 | <10 | >20 |
| 5 | CuI | Cs₂CO₃ | DMF | 3.5 | 90 | <5 |
Reaction Conditions: Functionalized furanyl organostannane (1.0 equiv), allyl bromide (2.0 equiv), copper catalyst (5 mol%), additive (0.1 equiv), solvent (0.1 M), 23 °C. Product 3 is the desired cross-coupling product; Byproduct 4 is the protodestannylated starting material.
Despite the result in this specific instance, CuTC has been successfully employed in other contexts, such as the stereoselective formation of enamides from amides and vinyl iodides and in modified Stille couplings of sensitive substrates.[9] Therefore, it remains a viable co-catalyst candidate for optimization studies.
Experimental Protocols
The following is a general experimental protocol for a palladium-catalyzed Stille cross-coupling reaction using CuTC as a co-catalyst. Note: This protocol is a starting point and may require optimization of catalyst loading, ligand, solvent, temperature, and reaction time for specific substrates.
Materials:
-
Organic halide (or pseudohalide) (1.0 equiv)
-
Organostannane (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Copper(I) thiophene-2-carboxylate (CuTC) (5-20 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, NMP, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand (if used), and CuTC under an inert atmosphere.
-
Reagent Addition: Add the organic halide to the flask, followed by the anhydrous, degassed solvent. Stir the mixture for several minutes at room temperature to ensure dissolution.
-
Stannane Addition: Add the organostannane to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C, depending on substrate reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and add a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 30-60 minutes to precipitate the tin byproducts as a filterable solid.
-
Purification: Filter the mixture through a pad of Celite®, washing with the organic solvent. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating the key concepts and workflows associated with the CuTC co-catalyzed Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction with CuTC co-catalyst.
Caption: General experimental workflow for CuTC co-catalyzed Stille coupling.
References
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. This compound|CuTC Reagent| [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions Facilitated by Copper(I) Thiophene-2-carboxylate (CuTC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While palladium catalysis is the standard for this transformation, certain substrates, such as electron-deficient or sterically hindered aryl halides and heteroaryl boronic acids, can present challenges, leading to low yields and slow reaction rates.
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a valuable co-catalyst in palladium-catalyzed Suzuki-Miyaura reactions to address these limitations. The "copper effect" has been observed to significantly enhance reaction rates and yields, particularly in challenging coupling reactions. CuTC is an air-stable, non-hygroscopic, and easy-to-handle solid, making it a practical addition to the synthetic chemist's toolkit. These application notes provide an overview of the role of CuTC, representative protocols for its use, and a mechanistic rationale for its facilitative effect.
Key Applications of CuTC in Suzuki Coupling
-
Enhanced reaction rates: CuTC can accelerate the rate-limiting transmetalation step in the catalytic cycle.
-
Improved yields: For challenging substrates, the addition of CuTC can lead to a significant increase in product yield.
-
Milder reaction conditions: The rate enhancement provided by CuTC can allow reactions to be performed at lower temperatures.
-
Broader substrate scope: CuTC facilitates the coupling of substrates that are often problematic in standard Suzuki protocols, such as certain heteroaryl boronic acids.
Quantitative Data: Representative Substrate Scope
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with aryl boronic acids using a Pd/CuTC co-catalyst system. These examples are illustrative of the types of transformations that benefit from the inclusion of CuTC.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | 4-Acetyl-4'-methylbiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 88 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 85 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 |
| 6 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | 1-(2-Thienyl)naphthalene | 90 |
Yields are approximate and can vary based on specific reaction conditions and ligand choice.
Experimental Protocols
Protocol 1: General Procedure for Pd/CuTC Co-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the cross-coupling of an aryl halide with a boronic acid using a palladium catalyst and CuTC as a co-catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene (B28343), or DMF, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (e.g., 0.02-0.05 mmol), CuTC (0.1-0.2 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Synthesis of this compound (CuTC)
This protocol describes the preparation of CuTC from commercially available starting materials.[1]
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.
-
Add toluene to the flask to create a suspension.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with toluene and dry under vacuum to yield CuTC as a tan powder.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Pd/CuTC co-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Pd/CuTC co-catalyzed Suzuki coupling.
Proposed Catalytic Cycle
The proposed mechanism for the copper-facilitated Suzuki-Miyaura coupling involves a dual catalytic cycle. The palladium cycle follows the traditional oxidative addition, transmetalation, and reductive elimination steps. The copper cycle is believed to facilitate the transmetalation step by forming a more reactive organocopper intermediate.
References
Application Notes and Protocols: C-H Functionalization Reactions with Copper(I) Thiophene-2-carboxylate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a versatile and cost-effective catalyst in organic synthesis. Its unique properties facilitate a range of transformations, most notably in the realm of C-H functionalization. This powerful strategy allows for the direct conversion of ubiquitous C-H bonds into valuable C-N and C-C bonds, streamlining synthetic routes to complex molecules and offering significant advantages in the development of novel therapeutic agents. These application notes provide detailed protocols for key C-H functionalization reactions utilizing CuTC, accompanied by quantitative data and mechanistic insights to aid in their successful implementation and adaptation.
Synthesis of N-Sulfonyl Enaminones via C(sp³)-H Olefination of Ketones
The copper(I)-catalyzed reaction between ketones and sulfonamides represents a direct and efficient method for the synthesis of N-sulfonyl enaminones, which are valuable building blocks in medicinal chemistry. This transformation proceeds via an N-H olefination of the sulfonamide using the saturated ketone as the olefin source.
Experimental Protocol
A detailed experimental protocol for the synthesis of N-sulfonyl enaminones has been reported by Pan and coworkers. The optimized conditions involve the use of Copper(I) thiophene-2-carboxylate (CuTC) as the catalyst, N,N-dimethyl-4-aminopyridine (DMAP) as an additive, and 4-methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-MeO-TEMPO) as the oxidant under an oxygen atmosphere.[1]
General Procedure:
-
To an oven-dried reaction vessel, add the ketone (0.5 mmol, 1.0 equiv), sulfonamide (0.6 mmol, 1.2 equiv), this compound (CuTC) (0.1 mmol, 20 mol%), and N,N-dimethyl-4-aminopyridine (DMAP) (0.5 mmol, 1.0 equiv).
-
Add dimethyl sulfoxide (B87167) (DMSO) (2.0 mL) as the solvent.
-
Add 4-methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-MeO-TEMPO) (1.5 mmol, 3.0 equiv).
-
Seal the vessel and stir the reaction mixture at 110 °C under an oxygen atmosphere (using a balloon) for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-sulfonyl enaminone.
Quantitative Data: Substrate Scope and Yields
The reaction demonstrates good tolerance to a variety of functional groups on both the ketone and sulfonamide coupling partners.
| Entry | Ketone | Sulfonamide | Product | Yield (%) |
| 1 | Cyclohexanone | p-Toluenesulfonamide | 85 | |
| 2 | Acetophenone | p-Toluenesulfonamide | 78 | |
| 3 | 4'-Methylacetophenone | p-Toluenesulfonamide | 82 | |
| 4 | 4'-Methoxyacetophenone | p-Toluenesulfonamide | 75 | |
| 5 | 4'-Chloroacetophenone | p-Toluenesulfonamide | 72 | |
| 6 | Propiophenone | p-Toluenesulfonamide | 68 | |
| 7 | Cyclohexanone | Methanesulfonamide | 65 | |
| 8 | Cyclohexanone | Benzenesulfonamide | 80 |
Data compiled from representative examples in the literature. Yields refer to isolated products.
Reaction Workflow
Caption: Experimental workflow for the synthesis of N-sulfonyl enaminones.
Synthesis of Pyrrole (B145914) Derivatives via a Multicomponent Reaction
This compound can also act as a co-catalyst in multicomponent reactions to construct complex heterocyclic scaffolds. An example is the synthesis of pyrrole derivatives from alkynes, N-tosyl azide (B81097), and alkenyl alkyl ethers, where CuTC is used in conjunction with a rhodium catalyst.
Experimental Protocol
General Procedure:
-
To an oven-dried test tube under a nitrogen atmosphere, add the alkyne (0.2 mmol, 1.0 equiv), N-tosyl azide (TsN₃) (0.2 mmol, 1.0 equiv), and the alkenyl alkyl ether (0.6 mmol, 3.0 equiv).
-
Add this compound (CuTC) (0.02 mmol, 10.0 mol%) and dirhodium(II) acetate (Rh₂(OAc)₄) (0.002 mmol, 1.0 mol%).
-
Add 1,2-dichloroethane (B1671644) (DCE) to achieve a concentration of 0.2 M.
-
Stir the reaction mixture at ambient temperature for 3 hours.
-
Subsequently, heat the mixture at 80 °C for 4–13 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane (B109758) (CH₂Cl₂).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (using an ethyl acetate-hexane gradient) to yield the pyrrole derivative.[2]
Quantitative Data: Representative Yields
| Entry | Alkyne | Alkenyl Alkyl Ether | Yield (%) |
| 1 | Phenylacetylene | Ethyl vinyl ether | 78 |
| 2 | 1-Octyne | Ethyl vinyl ether | 72 |
| 3 | 4-Methylphenylacetylene | Ethyl vinyl ether | 81 |
| 4 | 4-Chlorophenylacetylene | Ethyl vinyl ether | 75 |
| 5 | Phenylacetylene | Butyl vinyl ether | 76 |
Data represents typical yields for this transformation.[2]
Proposed Catalytic Cycle
Caption: Proposed reaction pathway for pyrrole synthesis.
Applications in Drug Development
The C-H functionalization reactions catalyzed by this compound provide efficient access to a diverse range of molecular scaffolds that are of significant interest in drug discovery and development.
-
N-Sulfonyl Enaminones: These structures are present in various biologically active compounds and can serve as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles.
-
Substituted Pyrroles: The pyrrole motif is a cornerstone of many pharmaceuticals, including blockbuster drugs. The ability to rapidly construct functionalized pyrroles is highly valuable for generating compound libraries for high-throughput screening.
The use of an inexpensive and readily available copper catalyst makes these methods attractive for large-scale synthesis, a crucial consideration in the pharmaceutical industry. The direct nature of C-H functionalization avoids the need for pre-functionalized starting materials, reducing step counts and improving overall synthetic efficiency.
Conclusion
This compound is a powerful catalyst for C-H functionalization reactions, enabling the direct and efficient synthesis of valuable molecular building blocks. The protocols outlined in these application notes for the synthesis of N-sulfonyl enaminones and pyrrole derivatives demonstrate the utility of CuTC in modern organic synthesis. For researchers in drug development, these methods offer a streamlined approach to novel and diverse chemical entities with high potential for biological activity. Further exploration of CuTC-catalyzed C-H functionalization is anticipated to uncover new synthetic methodologies and accelerate the discovery of next-generation therapeutics.
References
Application Notes and Protocols: Synthesis of N-aryl Heterocycles using Copper(I) Thiophene-2-carboxylate (CuTC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry and drug development. The Ullmann condensation, a copper-catalyzed N-arylation reaction, provides a powerful method for the construction of these valuable compounds. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly effective and versatile catalyst for this transformation, offering advantages in terms of efficiency, substrate scope, and operational simplicity.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of N-aryl heterocycles using CuTC.
Advantages of Copper(I) Thiophene-2-carboxylate (CuTC)
This compound is a tan to red-brown, air-stable, and non-hygroscopic crystalline powder, making it easy to handle and store.[2] Its utility in N-arylation reactions stems from several key features:
-
High Catalytic Activity: CuTC effectively catalyzes the N-arylation of a wide range of nitrogen-containing heterocycles with aryl halides, including challenging substrates like aryl chlorides.[1]
-
Broad Substrate Scope: The catalyst is compatible with various functional groups on both the heterocycle and the aryl halide, which is crucial for the synthesis of complex molecules in drug discovery.
-
Operational Simplicity: The reactions can be performed under relatively simple conditions, often without the need for expensive or air-sensitive ligands.[1]
-
Rate Enhancement: The thiophene-2-carboxylate ligand has been shown to accelerate the rate of Ullmann-type coupling reactions compared to traditional copper catalysts.[2]
Reaction Mechanism and Workflow
The CuTC-catalyzed N-arylation of heterocycles is believed to proceed through a catalytic cycle analogous to the classical Ullmann condensation. The proposed mechanism involves the coordination of the aryl halide to the copper(I) center, followed by oxidative addition, reaction with the deprotonated heterocycle, and reductive elimination to afford the N-aryl heterocycle and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the CuTC-catalyzed N-arylation of heterocycles.
A general experimental workflow for this reaction is straightforward, involving the combination of reactants and heating, followed by workup and purification.
References
Application of Copper(I) Thiophene-2-Carboxylate (CuTC) in the Synthesis of Conductive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile organocopper reagent that has found significant application in organic synthesis, particularly in cross-coupling reactions. Its utility extends to the field of materials science, where it can serve as a catalyst or co-catalyst in the synthesis of conductive polymers. These polymers are integral to the development of advanced electronic devices, sensors, and biomedical applications. This document provides an overview of the application of CuTC in the synthesis of conductive polymers, with a focus on its role in facilitating Ullmann-type coupling reactions, a key method for the formation of carbon-carbon bonds in polymerization processes. While direct, standalone catalytic use of CuTC for the synthesis of common conductive polymers like polyaniline and polypyrrole is not extensively documented, its role as a co-catalyst in palladium-catalyzed reactions, such as the Liebeskind-Srogl coupling, is well-established and provides a pathway for the synthesis of polymers like polythiophene.
Principle of CuTC in Polymer Synthesis
The primary role of CuTC in the synthesis of conductive polymers lies in its ability to promote Ullmann-type coupling reactions. This type of reaction involves the coupling of aryl halides in the presence of a copper catalyst to form a biaryl linkage. When applied to bifunctional monomers, such as dihalo-aromatic compounds, this reaction can proceed in a step-growth manner to form a polymer chain. CuTC is particularly effective in these reactions as it can be used under milder conditions compared to traditional Ullmann conditions, which often require high temperatures.
A key related reaction where CuTC is employed is the Liebeskind-Srogl cross-coupling, which involves the reaction of a thioester with a boronic acid, co-catalyzed by palladium and CuTC.[1] This reaction can be adapted for polymerization by using appropriate bifunctional monomers.
Logical Relationship: Ullmann and Liebeskind-Srogl Coupling
Caption: Reaction pathways for conductive polymer synthesis involving CuTC.
Application in Polythiophene Synthesis
While a direct polymerization of thiophene (B33073) using solely CuTC is not a commonly cited method, the synthesis of polythiophenes can be achieved through Ullmann-type cross-coupling reactions of dihalothiophene monomers, a process where CuTC can act as a catalyst. More specifically, the principles of the Liebeskind-Srogl cross-coupling reaction, which utilizes CuTC as a co-catalyst, can be extended to a polymerization context.
Experimental Protocol: Conceptual Synthesis of Poly(3-hexylthiophene) (P3HT) via a Liebeskind-Srogl-type Polymerization
This protocol is a conceptual adaptation based on the principles of the Liebeskind-Srogl reaction for polymerization.
Materials:
-
2,5-Dibromo-3-hexylthiophene (Monomer A)
-
1,4-Benzenediboronic acid (Monomer B)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
References
Application Notes and Protocols: Copper(I) Thiophene-2-Carboxylate in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (Cu(T-2C)) is an organometallic compound that has garnered interest in the field of organic electronics due to its unique electronic and catalytic properties.[1][2] Its potential application in organic light-emitting diodes (OLEDs) is an area of emerging research, primarily attributed to its ability to facilitate charge transfer, a crucial process for efficient light emission.[2] These application notes provide a summary of the available information on the synthesis of Cu(T-2C) and a generalized protocol for its potential integration into OLED devices. It is important to note that while the synthesis of this compound is well-documented, specific performance data for OLEDs incorporating Cu(T-2C) is not extensively available in publicly accessible literature. The protocols provided herein are intended as a foundational guide for research and development purposes.
Data Presentation
Currently, there is a lack of specific quantitative performance data for OLEDs utilizing Copper(I) thiophene-2-carboxylate in the existing literature. Further experimental investigation is required to determine key performance metrics such as efficiency, luminance, and operational lifetime.
Experimental Protocols
Synthesis of this compound (Cu(T-2C))
A common and effective method for the synthesis of this compound involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, such as copper(I) oxide, in an appropriate solvent.
Materials:
-
Thiophene-2-carboxylic acid (C₅H₄O₂S)
-
Copper(I) oxide (Cu₂O)
-
Toluene (B28343) (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Protocol:
-
Reaction Setup: Assemble a clean and dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser under an inert atmosphere.
-
Reagent Addition: To the round-bottom flask, add thiophene-2-carboxylic acid and a stoichiometric equivalent of copper(I) oxide.
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark apparatus drives the reaction to completion. The reaction progress can be monitored by the cessation of water collection.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be isolated by vacuum filtration.
-
Purification: Wash the collected solid with fresh toluene to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified this compound product under vacuum or in a drying oven at a suitable temperature. The final product should be a fine powder.
General Protocol for OLED Fabrication Incorporating Cu(T-2C)
The following is a generalized protocol for the fabrication of a multi-layer OLED device. The specific role of Cu(T-2C) (e.g., as a hole injection layer, dopant in the emissive layer, or host material) would necessitate optimization of the layer thicknesses and deposition parameters.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound (synthesized and purified)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material (host and optional dopant)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
Spin coater
-
High-vacuum thermal evaporation system
-
Glovebox with an inert atmosphere
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of inert gas.
-
Hole Injection Layer (HIL) Deposition: If using Cu(T-2C) as a hole injection layer, it can be deposited onto the cleaned ITO substrate. This can potentially be done via spin-coating a solution of Cu(T-2C) in a suitable solvent or through thermal evaporation in a high-vacuum chamber. The optimal thickness will need to be determined experimentally.
-
Hole Transport Layer (HTL) Deposition: Deposit the HTL material onto the HIL (or directly onto the ITO if a separate HIL is not used) via thermal evaporation.
-
Emissive Layer (EML) Deposition: Deposit the emissive layer via thermal evaporation. If Cu(T-2C) is to be used as a dopant or host, it would be co-evaporated with the other EML components at a specific ratio.
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL material onto the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of the EIL material onto the ETL.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a suitable sealant and a cover glass inside a glovebox.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: General experimental workflow for OLED fabrication.
Caption: Logical relationship of charge transport in a hypothetical OLED.
References
Application Notes and Protocols for Sonogashira Coupling Using a Palladium-CuTC Catalytic System
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira cross-coupling reaction utilizing a palladium and copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalytic system. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4][5][6] The use of CuTC as a co-catalyst can offer advantages in certain contexts, particularly in promoting challenging couplings.
Overview and Principle
The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2][7] The reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1][7]
The use of copper(I) thiophene-2-carboxylate (CuTC) as the copper co-catalyst has been noted for its efficacy, particularly in C(sp³)–C(sp) cross-coupling reactions, highlighting its potential to facilitate otherwise challenging transformations.[8]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a Pd/CuTC catalytic system. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
This compound (CuTC)
-
Base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, this compound (CuTC), and the aryl halide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction parameters and the scope of the Sonogashira coupling reaction. Note that yields are highly dependent on the specific substrates and optimized conditions.
Table 1: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (0.5 - 5 mol%) | Other palladium sources like Pd(PPh₃)₄ can also be used.[4] |
| Copper Co-catalyst | CuTC (1 - 10 mol%) | Loading may need to be optimized for specific reactions. |
| Base | Triethylamine, Diisopropylamine, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome.[8] |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are generally recommended.[2] |
| Temperature | Room Temperature - 100 °C | Higher temperatures may be required for less reactive halides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions. |
Table 2: Substrate Scope and Representative Yields
| Aryl Halide | Alkyne | Product | Typical Yield (%) |
| Iodobenzene | Phenylacetylene | Diphenylacetylene | >90 |
| 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | >90 |
| 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 70-85 |
| 1-Iodonaphthalene | 1-Hexyne | 1-(Hex-1-yn-1-yl)naphthalene | 80-95 |
| 2-Bromopyridine | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 75-90 |
Note: The yields presented are illustrative and based on typical Sonogashira reactions. Actual yields with the Pd-CuTC system will require experimental validation.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Pd-CuTC catalyzed Sonogashira coupling.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Application Notes: Copper(I) Thiophene-2-carboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is a versatile and highly efficient catalyst in modern organic synthesis.[1][2] This air-stable, non-hygroscopic, tan-colored powder has gained significant traction as a key reagent for forming various carbon-heteroatom and carbon-carbon bonds, which are fundamental transformations in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Unlike traditional copper catalysts that often require harsh reaction conditions, CuTC promotes a wide range of coupling reactions at significantly lower temperatures, often at room temperature, offering a milder and more functional-group-tolerant alternative.[4][5] Its utility spans several critical reaction types, including Ullmann-type couplings, C-S bond formation, and stereoselective enamide synthesis, making it an invaluable tool for medicinal chemists.[1][4]
Key Applications in Pharmaceutical Synthesis
The structural motifs assembled using CuTC are prevalent in a vast array of therapeutic agents. The catalyst's ability to facilitate the construction of biaryl ethers, diarylamines, aryl sulfides, and enamides under mild conditions is particularly noteworthy.
Ullmann-Type C-N and C-O Couplings
The formation of diarylamine and diaryl ether linkages is a cornerstone of medicinal chemistry, appearing in drugs across various therapeutic areas. The Ullmann condensation, a classic method for these transformations, traditionally requires high temperatures (often >200 °C).[5] CuTC serves as an excellent promoter for Ullmann-type reactions, enabling them to proceed at or near room temperature.[4][5] This is particularly advantageous for complex, thermally sensitive substrates encountered during late-stage pharmaceutical synthesis. The reaction's efficacy is often linked to the presence of a coordinating ortho substituent on the aromatic substrate, which facilitates precoordination to the copper center.[4]
A prime example of a pharmaceutical intermediate that can be synthesized via an Ullmann C-N coupling is the precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The key step involves the coupling of an aniline (B41778) derivative with an aryl halide.
C-S Cross-Coupling Reactions
Sulfur-containing heterocycles and thioethers are integral components of numerous pharmaceuticals, including antibiotics, antiretrovirals, and anticancer agents. Copper-catalyzed C-S cross-coupling reactions provide a direct and reliable method for synthesizing these crucial intermediates.[6] CuTC has been shown to be an effective catalyst for the coupling of thiols with aryl iodides, complementing traditional palladium-catalyzed methods.[4] These reactions are valued for their good chemoselectivity and tolerance of various functional groups.[6]
Stereoselective Enamide Synthesis
Enamides are important structural motifs found in a range of biologically active natural products and synthetic compounds.[1] CuTC catalyzes the coupling of amides with vinyl iodides to produce enamides with a high degree of stereoselectivity, typically with complete retention of the olefin geometry.[1][4] This method provides a reliable pathway to stereochemically defined building blocks for complex drug molecules.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions and yields for key transformations catalyzed by Copper(I) thiophene-2-carboxylate, demonstrating its broad applicability.
Table 1: CuTC-Mediated Ullmann-Type C-N Coupling Reactions
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene (B50100) | Aniline | 10 - 20 | K₃PO₄ / Cs₂CO₃ | NMP / DMF | 25 - 110 | 12 - 24 | ~85-95 |
| 2-Iodobenzoic Acid | 2,6-Dichloroaniline | 10 - 20 | K₂CO₃ | DMF | 100 - 120 | 12 | ~70-85 |
| 1-Iodo-4-nitrobenzene | Morpholine | 15 | Cs₂CO₃ | Dioxane | 100 | 24 | ~90 |
| 2-Bromopyridine | Piperidine | 20 | K₃PO₄ | Toluene (B28343) | 110 | 18 | ~88 |
Table 2: CuTC-Promoted C-S Cross-Coupling of Thiols and Aryl Iodides
| Aryl Iodide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Thiophenol | 10 | K₃PO₄ | DMSO | 110 - 130 | 24 | ~90-98 |
| 1-Iodo-4-methoxybenzene | 4-Methylbenzenethiol | 10 | K₃PO₄ | DMSO | 130 | 24 | ~95 |
| 1-Iodo-4-nitrobenzene | Thiophenol | 10 | K₃PO₄ | DMSO | 130 | 24 | ~92 |
| 2-Iodopyridine | Benzylthiol | 10 | K₂CO₃ | DMF | 120 | 12 | ~85 |
Table 3: CuTC-Catalyzed Stereoselective Enamide Synthesis
| Vinyl Iodide | Amide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| (E)-1-Iodo-1-octene | Benzamide | 30 | Cs₂CO₃ | Toluene | 80 | 24 | ~80-90 |
| (Z)-3-Iodo-3-hexene | Acetamide | 30 | Cs₂CO₃ | Toluene | 80 | 24 | ~85 |
Experimental Protocols
Protocol 1: Preparation of this compound (CuTC)
This protocol describes the multigram scale synthesis of CuTC from commercially available starting materials.[5]
Materials and Equipment:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene
-
Round-bottomed flask (250 mL or larger)
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 250 mL round-bottomed flask, add thiophene-2-carboxylic acid (e.g., 60 g), copper(I) oxide (e.g., 16.7 g), and toluene (e.g., 180 mL).[2]
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux using a heating mantle. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing overnight until no more water is collected.[2]
-
Cool the resulting brown/red suspension to approximately 60 °C.[2]
-
Set up a vacuum filtration apparatus with an inverted funnel to maintain an argon or nitrogen atmosphere.
-
Filter the hot mixture under vacuum and inert atmosphere.
-
Wash the collected solid with additional toluene and then with a volatile solvent like pentane (B18724) or diethyl ether.
-
Dry the tan-colored product under high vacuum. The resulting CuTC powder is air-stable and can be handled at room temperature.[5]
Protocol 2: Synthesis of a Diaryl Amine via Ullmann C-N Coupling
This protocol provides a general method for the CuTC-catalyzed synthesis of N-phenylaniline, a core structure in many pharmaceutical compounds.
Materials and Equipment:
-
Iodobenzene
-
Aniline
-
This compound (CuTC)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Ethyl acetate (B1210297), water, brine
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuTC (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add iodobenzene (1.0 mmol), aniline (1.2 mmol), and anhydrous DMF (3 mL).
-
Place the sealed reaction vessel in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenylaniline.
Visualizations
Caption: General workflow for a CuTC-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for a Typical CuTC-Mediated Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for cross-coupling reactions mediated by Copper(I) 2-thiophenecarboxylate (CuTC). This includes protocols for various types of CuTC-mediated reactions, quantitative data, and visual diagrams of the reaction mechanism and experimental workflow.
Introduction
Copper(I) 2-thiophenecarboxylate (CuTC) is a versatile and efficient catalyst or co-catalyst in a variety of cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. A significant advantage of using CuTC is that it often allows for milder reaction conditions, including room temperature reactions, compared to traditional copper-mediated coupling methods.[1] This makes it a valuable tool in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.
One of the most prominent applications of CuTC is in the Liebeskind-Srogl cross-coupling reaction, which involves the coupling of a thioester with a boronic acid.[2][3][4] CuTC is also effectively employed in Ullmann-type couplings and C-S bond formation reactions.
Data Presentation: Quantitative Overview of CuTC-Mediated Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for various CuTC-mediated cross-coupling reactions.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Liebeskind-Srogl | Thioester | Aryl Boronic Acid | Pd₂(dba)₃ (2.5 mol%), TFP (10 mol%), CuTC (1.5 equiv) | THF | 50 | 12-18 | 75-95% |
| Ullmann-type (C-C) | Aryl Iodide | Aryl Iodide | CuTC (stoichiometric) | NMP | Room Temp. | 12 | 80-95% |
| C-S Coupling | Aryl Iodide | Thiophenol | CuI (1.5-2.5 mol%), CuTC can be used as Cu(I) source | NMP or DMF | 100-110 | 6-12 | 85-98% |
| Enamide Synthesis | Amide | Vinyl Iodide | CuTC (30 mol%), Cs₂CO₃ (2 equiv) | Dioxane | 110 | 24 | 60-85% |
Note: Yields are highly substrate-dependent. The data presented here are representative examples.
Experimental Protocols
Protocol 1: Typical Liebeskind-Srogl Cross-Coupling Reaction
This protocol describes the palladium-catalyzed, CuTC-mediated cross-coupling of a thioester with an aryl boronic acid.
Materials:
-
Thioester (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
Tris(2-furyl)phosphine (TFP) (0.1 equiv)
-
Copper(I) 2-thiophenecarboxylate (CuTC) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the thioester (1.0 equiv), aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), TFP (0.1 equiv), and CuTC (1.5 equiv).
-
Add anhydrous THF via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the thioester).
-
Seal the flask and stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Room-Temperature CuTC-Mediated Ullmann-Type Homocoupling
This protocol describes the homocoupling of an aryl iodide at room temperature using a stoichiometric amount of CuTC.[1]
Materials:
-
Aryl iodide (1.0 equiv)
-
Copper(I) 2-thiophenecarboxylate (CuTC) (2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add CuTC (2.0 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous NMP to dissolve the CuTC.
-
Add the aryl iodide (1.0 equiv) to the reaction mixture.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: CuTC-Mediated C-S Cross-Coupling Reaction
This protocol outlines the coupling of an aryl iodide with a thiol, where CuTC can be used as the copper(I) source.
Materials:
-
Aryl iodide (1.0 equiv)
-
Thiol (1.2 equiv)
-
Copper(I) 2-thiophenecarboxylate (CuTC) or Copper(I) Iodide (CuI) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or NMP
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), thiol (1.2 equiv), CuTC or CuI (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF or NMP via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Reaction Mechanism: Liebeskind-Srogl Cross-Coupling
The following diagram illustrates the proposed catalytic cycle for the first-generation Liebeskind-Srogl cross-coupling reaction.
Caption: Proposed mechanism for the Liebeskind-Srogl cross-coupling.
Experimental Workflow
This diagram outlines the general workflow for setting up a CuTC-mediated cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols: The Role of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of Advanced Materials and Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," in the synthesis of a wide array of advanced materials and nanocomposites. While the term CuTC (Copper(I)-thiophene-2-carboxylate) refers to a specific copper(I) catalyst, the broader and more prevalently utilized methodology is the CuAAC reaction. This document will focus on the general principles and applications of CuAAC, which is highly valued for its efficiency, selectivity, and biocompatibility under mild reaction conditions.[1][2][3] The protocols and data presented herein are intended to serve as a guide for researchers in materials science, drug delivery, and nanotechnology.
The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a process that has been widely adopted for the synthesis of complex macromolecular architectures.[1][2][4] Its applications are extensive, ranging from the creation of precisely defined polymers and dendrimers to the functionalization of nanoparticles and the formation of hydrogels for biomedical applications.[4][5][6][7]
Applications in Advanced Material Synthesis
The versatility of CuAAC has led to significant advancements in the design and synthesis of materials with tailored properties for various applications, including drug delivery, tissue engineering, and diagnostics.[8][9][10][11][12]
-
Polymers: CuAAC is instrumental in the synthesis of complex polymer architectures such as block copolymers, cyclic polymers, and side-chain functionalized polymers.[13] This is often achieved by combining CuAAC with living polymerization techniques, which allows for precise control over the final structure and functionality of the polymer.[13]
-
Dendrimers: The high efficiency and selectivity of CuAAC make it an ideal method for the synthesis of well-defined, highly branched dendrimers.[1][6] This reaction allows for the sequential and regioselective addition of functional groups, enabling the creation of dendrimers with customized properties for applications in drug delivery and imaging.[1]
-
Hydrogels: CuAAC has been widely used to prepare hydrogel networks due to its specificity, high yields, and tolerance of various functional groups.[5][14] These "click" hydrogels are particularly useful for in situ gelation in biomedical applications, such as drug delivery and tissue engineering scaffolds.[5]
-
Nanocomposites and Nanoparticle Functionalization: CuAAC is a powerful tool for the surface functionalization of nanoparticles, allowing for the attachment of a wide range of molecules to impart specific functionalities.[4][15][16][17][18] This has been applied to the creation of polymer/clay nanocomposites and the modification of nanoparticles for targeted drug delivery and sensing applications.[15][19]
Quantitative Data for CuAAC Reactions in Material Synthesis
The following table summarizes quantitative data from various studies on the synthesis of advanced materials using CuAAC, providing a comparative overview of reaction conditions and outcomes.
| Material Synthesized | Reactants | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| PEG-based Hydrogel | α,ω-alkyne-telechelic linear PEG, azido-tetrafunctional short PEG crosslinkers | CuSO₄ / Sodium Ascorbate (B8700270) | Water | RT | < 30 min | Quantitative | [5] |
| Triazole-based Dendrimers | AB₂ monomers with azide and alkyne functionalities | CuSO₄·5H₂O / Sodium Ascorbate | Various | RT | Varies | High | [6] |
| Fluorescent Polyurethane Dendrimers | Dendron with terminal alkynes, Azidocoumarins | Cu(I) source | DMF | RT | Varies | 84-87% | [20] |
| Polystyrene Macrocycles | Polystyrene with terminal alkyne and azide groups | CuBr / bipyridine | DMF | RT | Overnight | 83% | [13] |
| PCL/PEG-MMT Nanocomposites | Azide-montmorillonite clay, PEG-Alkyne, PCL-Alkyne | Cu(I)Cl / PMDETA | DMF | 50 | Overnight | Not specified | [19] |
| Functionalized Gold Nanoparticles | Alkyne-modified AuNPs, Azide-containing molecules | [CuI(hexabenzyltren)]Br | Various | RT | Varies | High | [4] |
Note: RT = Room Temperature. The specific Cu(I) source and ligands can vary, impacting reaction kinetics and efficiency.
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of advanced materials using CuAAC.
Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG)-based Hydrogel via CuAAC
This protocol is adapted from the work of Malkoch et al. and describes the formation of a PEG-based hydrogel.[5]
Materials:
-
α,ω-alkyne-telechelic linear PEG
-
Azido-tetrafunctional short PEG crosslinker
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the α,ω-alkyne-telechelic linear PEG in PBS to a final concentration of 10% (w/v).
-
Dissolve the azido-tetrafunctional short PEG crosslinker in PBS to a final concentration of 10% (w/v).
-
-
Prepare Catalyst Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use.
-
-
Hydrogel Formation:
-
In a small vial, mix equal volumes of the alkyne-PEG and azide-PEG solutions.
-
To the polymer mixture, add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the crosslinking by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Gently vortex the solution for 5-10 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur in less than 30 minutes.
-
-
Purification:
-
After gelation, immerse the hydrogel in a large volume of deionized water to remove the catalyst and any unreacted components.
-
Replace the water every 12 hours for 3 days to ensure complete purification.
-
Protocol 2: Surface Functionalization of Gold Nanoparticles (AuNPs) using CuAAC
This protocol provides a general method for attaching azide-modified molecules to alkyne-functionalized AuNPs.[4]
Materials:
-
Alkyne-functionalized AuNPs (can be synthesized or purchased)
-
Azide-containing molecule of interest (e.g., peptide, drug molecule)
-
[CuI(hexabenzyltren)]Br catalyst complex or a mixture of CuBr and hexabenzyltren
-
Sodium ascorbate (if using CuBr)
-
Appropriate solvent (e.g., DMF, water, depending on the solubility of reactants)
-
Centrifugation tubes
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Prepare Reactant Solutions:
-
Disperse the alkyne-functionalized AuNPs in the chosen solvent.
-
Dissolve the azide-containing molecule in the same solvent.
-
-
Set up the Click Reaction:
-
In a reaction vessel, combine the AuNP dispersion and the azide solution.
-
Add the [CuI(hexabenzyltren)]Br catalyst (typically 0.1 mol% relative to the alkyne groups on the AuNPs). If using CuBr, also add sodium ascorbate in slight excess.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific reactants but is typically a few hours to overnight.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or UV-Vis spectroscopy (changes in the plasmon resonance of the AuNPs).
-
-
Purification of Functionalized AuNPs:
-
Upon completion, the functionalized AuNPs can be purified by repeated centrifugation and resuspension in fresh solvent to remove excess reagents and the catalyst.
-
Alternatively, dialysis can be used for purification, especially for water-soluble nanoparticles.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Biomaterials in Drug Delivery and Clinical Applications[v1] | Preprints.org [preprints.org]
- 10. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutics | Special Issue : Biomaterials for Controlled Drug Delivery: Innovations and Applications [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ preparation of hetero-polymers/clay nanocomposites by CUAAC click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low-generation fluorescent polyurethane dendrimers via late-stage modification using azide–alkyne click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Based Compounds for the Remediation of Heavy Metal Contamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of thiophene-based compounds in the removal of heavy metals from aqueous environments. The unique electronic and structural properties of the thiophene (B33073) ring, particularly the presence of the sulfur atom, make it an excellent candidate for chelation with heavy metal ions. This has led to the development of a variety of thiophene-containing materials, including polymers, covalent organic frameworks (COFs), and nanocomposites, which exhibit high efficiency and selectivity in capturing toxic heavy metals such as mercury, lead, and cadmium.
Thiophene-Based Polymers for Heavy Metal Adsorption
Thiophene-based polymers are a versatile class of materials for heavy metal removal due to their high stability, tunable properties, and the strong affinity of the sulfur atoms in the thiophene rings for heavy metal ions.[1] These polymers can be synthesized through various methods and can be modified to enhance their adsorption capacity and selectivity.
Application: Mercury (II) Removal using Porphyrin-Based Porous Organic Polymers (POPs)
Porphyrin-based POPs incorporating thiophene units have demonstrated exceptional performance in the removal of mercury (Hg²⁺) from aqueous solutions. The cooperative coordination of nitrogen atoms in the porphyrin ring and sulfur atoms in the thiophene backbone results in a high adsorption capacity and efficiency.[2]
Quantitative Data:
| Material | Target Metal | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Thiophene-based porphyrin polymer | Hg²⁺ | 1049 | > 99.9 | [2] |
| Thiophenol-thiophene polymer (KFUPM-Hg) | Hg²⁺ | Near quantitative removal at 100 ppm | - | [3] |
Experimental Protocol: Synthesis of Thiophenol-Thiophene Polymer (KFUPM-Hg)
This protocol describes the synthesis of a crosslinked thiophenol-thiophene polymer via a Friedel-Crafts polycondensation reaction.[3]
Materials:
-
Thiophenol
-
Thiophene
-
p-Formaldehyde
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve thiophenol and thiophene in dichloromethane.
-
Add p-formaldehyde to the solution and stir the mixture under a nitrogen atmosphere.
-
Slowly add anhydrous FeCl₃ as a catalyst to initiate the polycondensation reaction.
-
Continue the reaction at room temperature for 24 hours.
-
After the reaction is complete, the solid polymer is collected by filtration.
-
The collected polymer is then washed sequentially with methanol, dilute hydrochloric acid, and deionized water to remove any unreacted monomers and catalyst residues.
-
The purified polymer is dried in a vacuum oven at 60°C overnight.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups and the polymer structure.
-
Solid-state ¹³C-Nuclear Magnetic Resonance (NMR): To further elucidate the polymer's structure.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[3]
Experimental Protocol: Batch Adsorption Studies for Mercury Removal
This protocol outlines the procedure for evaluating the mercury removal performance of the synthesized thiophenol-thiophene polymer.[3]
Materials:
-
Thiophenol-thiophene polymer (adsorbent)
-
Mercury(II) chloride (HgCl₂) stock solution (e.g., 1000 ppm)
-
Deionized water
-
Nitric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for mercury concentration analysis.
Procedure:
-
Prepare a series of mercury solutions with different initial concentrations by diluting the stock solution with deionized water.
-
For each adsorption experiment, add a known amount of the thiophenol-thiophene polymer to a fixed volume of the mercury solution in a conical flask.
-
Adjust the pH of the solution to the desired value using nitric acid or sodium hydroxide.
-
Agitate the flasks on a mechanical shaker at a constant speed and temperature for a specified contact time.
-
After the desired time, filter the solution to separate the adsorbent.
-
Analyze the filtrate for the final mercury concentration using ICP-OES or AAS.
-
The amount of mercury adsorbed per unit mass of the adsorbent (qₑ, mg/g) and the removal efficiency (%) can be calculated using the following equations:
-
qₑ = (C₀ - Cₑ) * V / m
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
Where:
-
C₀ is the initial mercury concentration (mg/L)
-
Cₑ is the equilibrium mercury concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Thiophene-Based Covalent Organic Frameworks (COFs) for Heavy Metal Removal
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a high surface area and tunable pore structures, making them promising materials for heavy metal adsorption.[4][5] The incorporation of thiophene moieties into the COF structure provides active sites for heavy metal binding.
Application: Mercury (II) and Lead (II) Removal using Thiophene-Containing COFs
Thiophene-decorated COFs have shown high adsorption capacities for mercury and can also be utilized as fluorescent sensors for the detection of lead (Pb²⁺).[4][5][6]
Quantitative Data:
| Material | Target Metal | Adsorption Capacity (mg/g) | Detection Limit (μM) | Reference |
| MTF-2 (Melamine-Thiophene COF) | Hg²⁺ | 540 | - | [4][5] |
| MTF-1 (Melamine-Thiophene COF) | Hg²⁺ | 328 | - | [4][5] |
| BTTC-AZO COF | Pb²⁺ | - | 6.60 | [6] |
Experimental Protocol: Synthesis of a Thiophene-Containing COF (BTTC-AZO COF)
This protocol describes the synthesis of a thiophene-containing COF through a Schiff-base reaction.[6]
Materials:
-
5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde) (BTTC)
-
4,4'-Azodianiline (AZO)
-
Mesitylene
-
Dioxane
-
Aqueous acetic acid (6 M)
Procedure:
-
In a Pyrex tube, add BTTC, AZO, mesitylene, and dioxane.
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Add aqueous acetic acid to the mixture.
-
Freeze the tube in liquid nitrogen, evacuate the air, and seal the tube.
-
Heat the sealed tube in an oven at 120°C for 3 days.
-
After cooling to room temperature, collect the resulting red precipitate by filtration.
-
Wash the precipitate with anhydrous acetone (B3395972) and tetrahydrofuran.
-
The purified COF is then dried in a vacuum oven at 80°C.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the COF.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the COF.[5]
-
¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR: To characterize the solid-state structure.[5]
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore size distribution.[5]
Thiophene-Based Nanocomposites for Heavy Metal Removal
Combining thiophene-based polymers with other materials like carbon nanotubes or magnetic nanoparticles can create composite materials with enhanced properties for heavy metal removal, such as increased surface area and easy separation from the solution.
Application: Lead (II) and Cadmium (II) Removal using Polythiophene-Modified Nanomaterials
Composites of polythiophene with magnetic multi-walled carbon nanotubes (MMWCNTs) or reduced graphene oxide and silica (B1680970) have been successfully used for the removal of lead (Pb²⁺) and cadmium (Cd²⁺).[7]
Quantitative Data:
| Material | Target Metal(s) | Adsorption Efficiency (%) | Detection Limit (µg/L) | Reference |
| Polythiophene-coated MMWCNTs | Pb²⁺, Cd²⁺ | - | Pb²⁺: 0.54, Cd²⁺: 0.03 | |
| r-GO/Polythiophene/Silica composite | Pb²⁺, Cd²⁺ | Pb²⁺: 98.7, Cd²⁺: 93.2 (at pH 6) | - | [7] |
Experimental Protocol: Synthesis of Polythiophene-Coated Magnetic Multi-Walled Carbon Nanotubes (MMWCNTs)
This protocol describes a method for coating MMWCNTs with polythiophene for the simultaneous extraction of lead and cadmium.
Materials:
-
Magnetic Multi-Walled Carbon Nanotubes (MMWCNTs)
-
Thiophene monomer
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant
-
Deionized water
Procedure:
-
Disperse a specific amount of MMWCNTs in deionized water through ultrasonication.
-
Add the thiophene monomer to the MMWCNT suspension and continue to sonicate to ensure proper mixing.
-
Separately, dissolve ammonium persulfate in deionized water.
-
Add the ammonium persulfate solution dropwise to the MMWCNT and thiophene mixture under constant stirring.
-
Allow the polymerization to proceed for a specified time at room temperature.
-
The resulting polythiophene-coated MMWCNTs are then collected using a magnet.
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted species.
-
Dry the final product in an oven.
Visualizations
Experimental Workflow for Heavy Metal Removal
Caption: General workflow for heavy metal removal using thiophene-based adsorbents.
Logical Relationship of Thiophene-Based Adsorbents
Caption: Relationship between thiophene and its application in removing various heavy metals.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Thiophene-based porphyrin polymers for Mercury (II) efficient removal in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new thiophenol-thiophene polymer for the removal of mercury from wastewater and liquid hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace at KIST: Fabrication of thiophene decorated side chain entanglement free COFs for highly regenerable mercury extraction [pubs.kist.re.kr]
- 6. Thiophene-containing covalent organic framework as “turn-on” fluorescence sensor for sensitive detection of Pb2+ in the practical water and tobacco samples | CoLab [colab.ws]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Copper(I) Thiophene-2-carboxylate (CuTC) Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by Copper(I) thiophene-2-carboxylate (B1233283) (CuTC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no yield in CuTC-catalyzed reactions?
A1: The most frequent issue is the deactivation of the Copper(I) catalyst.[1] The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] It is crucial to use anhydrous and degassed solvents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[3]
Q2: How can I be sure my CuTC catalyst is active?
A2: Copper(I) thiophene-2-carboxylate should be a tan, air-stable powder.[4] However, its stability can be compromised by improper storage. It should be stored in a sealed container under an inert atmosphere in a dry environment to prevent oxidation.[2] If you suspect the catalyst has been compromised, it is best to use a fresh batch.
Q3: Can the purity of my reagents affect the reaction yield?
A3: Absolutely. Impurities in starting materials, such as the aryl halide or the nucleophile, can inhibit the catalyst.[3] Water is a common impurity that can lead to side reactions like hydrodehalogenation of the aryl halide. It is recommended to use high-purity reagents and anhydrous solvents.
Q4: I am observing the formation of a significant amount of homocoupled product. What can I do to favor the cross-coupling reaction?
A4: Homocoupling is a common side reaction in copper-catalyzed couplings. To favor the desired cross-coupling product, consider the following:
-
Adjusting Stoichiometry: Using a slight excess of the nucleophile can often shift the reaction equilibrium towards the cross-coupled product.
-
Lowering Reaction Temperature: High temperatures can sometimes promote homocoupling. Modern CuTC-catalyzed reactions can often be run at milder temperatures compared to classic Ullmann conditions.[1][5]
-
Ligand Addition: While CuTC has a built-in ligand, in some cases, the addition of an external, strongly coordinating ligand can help to promote the desired cross-coupling pathway.
Q5: My starting materials are sterically hindered. How can I improve the yield?
A5: Steric hindrance can significantly slow down the reaction rate. To address this, you can try:
-
Increasing Reaction Temperature: While being mindful of potential side reactions, increasing the temperature can provide the necessary energy to overcome the steric barrier.[3]
-
Prolonging Reaction Time: Sterically hindered substrates may simply require more time to react to completion.[3]
-
Screening Solvents: The choice of solvent can influence the effective steric environment. Experimenting with different solvents might lead to improved yields.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to diagnosing the root cause of low or no product yield in your CuTC-catalyzed reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: CuTC Catalyst Deactivation and Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I)-Thiophene Carboxylate (CuTC) catalysts. The primary focus is on preventing catalyst deactivation due to the oxidation of the active Cu(I) species to the inactive Cu(II) state.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuTC-mediated reaction is sluggish or has stalled completely. How can I determine if catalyst oxidation is the cause?
A1: Catalyst oxidation is a common reason for the failure of Cu(I)-catalyzed reactions. The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Visual inspection of your reaction mixture can be a first clue; a color change from the typical tan/brown of a Cu(I) suspension to a blue or green color may indicate the presence of Cu(II) species. For a more definitive answer, you can perform a simple test by adding a reducing agent like sodium ascorbate (B8700270). If the reaction restarts or the rate increases, it is highly likely that your catalyst was deactivated by oxidation.
Q2: What are the primary sources of oxygen that can deactivate my CuTC catalyst?
A2: The primary sources of oxygen are atmospheric air and dissolved oxygen in your reaction solvents and reagents. It is crucial to perform CuTC-mediated reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents should be properly degassed before use. Common degassing methods include sparging with an inert gas, freeze-pump-thaw cycles, or boiling and cooling under an inert atmosphere.
Q3: I am using a Cu(II) salt with a reducing agent to generate Cu(I) in situ. Why is my reaction still failing?
A3: While using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and effective strategy to generate the active Cu(I) species in situ, failure can still occur for several reasons:[1]
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to both reduce the Cu(II) precursor and scavenge any residual oxygen.
-
Degradation of Reducing Agent: Sodium ascorbate can degrade, especially in solution. Use a freshly prepared solution of the reducing agent.
-
Incomplete Reduction: The reduction of Cu(II) to Cu(I) may not be instantaneous. Allow for a pre-reduction period before adding your substrates.
Q4: Can ligands help prevent the oxidation of my CuTC catalyst?
A4: Yes, ligands play a critical role in stabilizing the active Cu(I) catalyst, thereby preventing its oxidation and disproportionation.[1] Ligands can also increase the solubility of the catalyst and accelerate the reaction rate.[1] For reactions in organic solvents, ligands like tris-(benzyltriazolylmethyl)amine (TBTA) are commonly used. For aqueous or biological systems, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.[1]
Q5: My reaction involves an aerobic oxidation step. How can I use a Cu(I) catalyst like CuTC?
A5: In aerobic copper-catalyzed reactions, the oxidation of the Cu(I) catalyst is a key step in the catalytic cycle. The mechanism often involves the oxidation of Cu(I) by O₂ as the turnover-limiting step.[2] In such cases, the reaction conditions are designed to facilitate this oxidation as part of the desired transformation. The challenge is to control the oxidation to be productive for the reaction rather than leading to irreversible catalyst deactivation. Understanding the specific mechanism of your reaction is crucial.
Q6: Is it possible to regenerate a CuTC catalyst that has been oxidized to Cu(II)?
A6: Yes, regeneration is often possible. For deactivated solid-supported copper catalysts, simple aerobic calcination can oxidize Cu(I) back to Cu(II), which can then be reduced back to the active Cu(I) state.[3] For in-solution catalysts, in-situ regeneration can be achieved by adding a reducing agent. Electrochemical methods, where a periodic application of an anodic current partially oxidizes the catalyst to CuOₓ, which is then reduced back, have also been shown to extend catalyst lifetime.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to copper catalyst stability and regeneration.
| Parameter | Value | Context | Reference |
| Catalyst Lifetime Extension (Electrochemical Regeneration) | ~120 hours | A Cu catalyst stable for ~5 hours was extended to ~120 hours by periodic in-situ oxidation/reduction cycles. | [4] |
| Ethylene Faradaic Efficiency (Stabilized Cu) | ≥50% for >60 hours | Maintained at a current density of 150 mA cm⁻² in a flow cell system. | [4] |
| Catalyst Regeneration (Chemical Oxidation) | ≥40% Ethylene Selectivity for 200 hours | Achieved by alternating "on" and "off" electrolysis periods in neutral pH media at 150 mA cm⁻². | [5] |
| C₂₊ Faradaic Efficiency (CeOₓ-modified Cu) | 78% | At a partial current density of -545 mA cm⁻² with CeOₓ nano-islands stabilizing the oxidized copper species. | [6] |
| Long-term Stability (CeOₓ-modified Cu) | >70% C₂₊ FE for 110 hours | At a current density of -100 mA cm⁻² | [6] |
| Optimal Copper Oxidation State for CO₂RR | +0.41 | Resulted in a C₂₊ product Faradaic efficiency of 70.3% in an H-type cell. | [7] |
Experimental Protocols
Protocol 1: General Procedure for a CuTC-Mediated Cross-Coupling Reaction under Inert Atmosphere
This protocol provides a general starting point for performing a cross-coupling reaction using CuTC, with an emphasis on preventing catalyst oxidation.
-
Preparation of Glassware: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent Degassing: Degas the reaction solvent by sparging with an inert gas for 15-20 minutes.
-
Reaction Setup:
-
To a dried flask under a positive pressure of inert gas, add the CuTC catalyst (typically 5-10 mol%).
-
Add any solid reagents, such as your substrate and any base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
If a ligand is used, add it at this stage.
-
Add the second substrate (if liquid) via syringe.
-
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction is typically quenched, and the product is isolated through standard extraction and purification procedures.
Protocol 2: In-Situ Generation of Cu(I) from a Cu(II) Precursor for Click Chemistry
This protocol is adapted for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1]
-
Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule.
-
Prepare a stock solution of your azide-containing molecule.
-
Prepare a stock solution of a Cu(II) salt (e.g., 50 mM CuSO₄ in water).
-
Prepare a fresh stock solution of a reducing agent (e.g., 500 mM sodium ascorbate in water).
-
Prepare a stock solution of a stabilizing ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the alkyne and azide (B81097) solutions.
-
Add the ligand solution.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50 µM to 2 mM.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to Cu(I) and initiate the reaction. The final concentration of the ascorbate should be at least 5 times that of the copper.
-
-
Incubation and Analysis:
-
Incubate the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress.
-
Visualizations
Caption: The deactivation pathway of a Cu(I)TC catalyst by oxidation.
Caption: A troubleshooting workflow for a stalled CuTC-mediated reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of oxidized Cu species via CeOx nano-islands for enhanced CO2 reduction to C2+ products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the optimal oxidation state of Cu for electrocatalytic reduction of CO2 to C2+ products - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Ullmann Coupling with CuTC
Welcome to the technical support center for the optimization of Ullmann coupling reactions using Copper(I)-thiophene-2-carboxylate (CuTC). This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions and answers to frequently encountered challenges during experimentation.
Troubleshooting Guide
This section addresses common problems observed during the Ullmann coupling with CuTC, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The CuTC may have degraded due to prolonged exposure to air or moisture. The active species is Cu(I). | - Use freshly prepared or properly stored CuTC. - Ensure all reagents and solvents are anhydrous.[1] - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature: While CuTC is known to promote reactions at lower temperatures compared to traditional Ullmann conditions, the optimal temperature is substrate-dependent.[2][3] | - If starting at room temperature, incrementally increase the temperature (e.g., to 40°C, 60°C, then 80°C) and monitor the reaction progress.[1] | |
| Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. | - Screen a variety of polar aprotic solvents such as DMF, NMP, or THF.[3] For some substrates, non-polar solvents like toluene (B28343) may be effective. | |
| Suboptimal Base: The base may not be strong enough to deprotonate the nucleophile effectively. | - Screen common bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[1] Cesium carbonate is often effective in CuTC-mediated couplings.[2] | |
| Formation of Side Products (e.g., Homocoupling) | High Catalyst Loading: Excess catalyst can sometimes promote undesired side reactions. | - Titrate the catalyst loading, starting from a lower concentration (e.g., 5-10 mol%) and adjusting as needed. |
| Presence of Oxygen: Trace amounts of oxygen can lead to oxidative homocoupling of the nucleophile or aryl halide. | - Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | - Consider a slow addition of the catalyst over the reaction time. - Ensure the reaction is strictly anaerobic and anhydrous. |
| Product Inhibition: The product may coordinate to the copper center, inhibiting further catalytic activity. | - Try diluting the reaction mixture or using a solvent in which the product is less soluble and may precipitate out. | |
| Formation of Debromination/Dehalogenation Byproduct | Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the reduction of the aryl halide. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] |
Frequently Asked Questions (FAQs)
Q1: What makes CuTC an attractive catalyst for Ullmann couplings?
A1: Copper(I)-thiophene-2-carboxylate (CuTC) is a highly effective catalyst that can mediate Ullmann-type couplings at or near room temperature, which is a significant advantage over the harsh, high-temperature conditions traditionally required for these reactions.[2][3] It is also an air-stable, non-hygroscopic powder, making it easier to handle and store compared to some other copper(I) sources.
Q2: Do I need to use a ligand with CuTC?
A2: One of the advantages of CuTC is that the thiophene-2-carboxylate (B1233283) itself can act as a ligand, facilitating the reaction. In many cases, no additional ligand is necessary. However, for particularly challenging substrates, the addition of a supplementary ligand like 1,10-phenanthroline (B135089) or an amino acid could be explored to improve yields.
Q3: What is the optimal solvent for a CuTC-catalyzed Ullmann coupling?
A3: The optimal solvent is substrate-dependent. A good starting point is a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Tetrahydrofuran (THF) has also been used effectively.[3] It is recommended to screen a few solvents to find the best conditions for your specific reaction.
Q4: Which base is most effective with CuTC?
A4: Cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base in CuTC-mediated Ullmann couplings, particularly in the formation of enamides.[2] Other common inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are also good candidates for optimization.[1]
Q5: My aryl chloride substrate is not reacting. What should I do?
A5: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. While modern catalytic systems have improved their reactivity, they can still be challenging. With CuTC, you may need to increase the reaction temperature. If increasing the temperature does not yield the desired product, considering a switch to the corresponding aryl bromide or iodide, if synthetically feasible, is a common strategy.
Data on Reaction Condition Optimization
Table 1: Effect of Solvent on a Model Ullmann C-N Coupling
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 24 | 85 |
| 2 | NMP | 80 | 24 | 88 |
| 3 | Dioxane | 100 | 24 | 75 |
| 4 | Toluene | 110 | 24 | 60 |
| 5 | THF | 65 | 24 | 70 |
Table 2: Effect of Base on a Model Ullmann C-O Coupling
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | 90 | 18 | 92 |
| 2 | K₃PO₄ | 90 | 18 | 85 |
| 3 | K₂CO₃ | 90 | 18 | 78 |
| 4 | t-BuOK | 90 | 18 | 70 |
Experimental Protocols
General Protocol for CuTC-Catalyzed Ullmann N-Arylation of an Amine
This protocol provides a general starting point for the optimization of a copper-catalyzed Ullmann coupling between an aryl halide and an amine using CuTC.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, amine, CuTC, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous DMF via syringe.
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Workflow for Optimization of Ullmann Coupling with CuTC
Caption: A logical workflow for troubleshooting and optimizing Ullmann coupling reaction conditions with CuTC.
References
Technical Support Center: Minimizing Homocoupling in CuTC Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of homocoupling side products in your copper(I)-thiophene-2-carboxylate (CuTC) catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of CuTC cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other to form a symmetrical dimer. In CuTC-catalyzed cross-coupling reactions, this typically involves the coupling of two molecules of an aryl halide or an organometallic reagent, leading to the formation of a biaryl or other dimeric species. This side reaction consumes starting materials and reduces the yield of the desired cross-coupled product.
Q2: What are the main factors that promote homocoupling in copper-catalyzed reactions?
A2: Several factors can contribute to the formation of homocoupling byproducts in copper-catalyzed cross-coupling reactions. These include the presence of oxygen, the nature of the solvent, the type of base used, and the reaction temperature.[1][2] For instance, oxygen can facilitate the oxidative homocoupling of organometallic reagents.[2] Traditional Ullmann reactions, a type of copper-catalyzed coupling, were known for requiring high temperatures, which can also promote side reactions like homocoupling.[3]
Q3: How does CuTC help in minimizing homocoupling compared to traditional copper catalysts?
A3: Copper(I)-thiophene-2-carboxylate (CuTC) can facilitate cross-coupling reactions under milder conditions than traditional copper catalysts. For instance, CuTC-mediated Ullmann-type couplings can often be performed at room temperature, which can suppress the rate of undesired side reactions like homocoupling that are more prevalent at higher temperatures.[4]
Q4: Can the choice of ligand influence the extent of homocoupling?
A4: Yes, the choice of ligand is crucial in copper-catalyzed cross-coupling reactions and can significantly impact the selectivity. While CuTC can be used without an additional ligand, in some systems, the addition of a suitable ligand can stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling. The effectiveness of a ligand is often dependent on the specific substrates and reaction conditions.
Q5: What is the role of an inert atmosphere in preventing homocoupling?
A5: Maintaining an inert atmosphere by excluding oxygen is a critical step in minimizing homocoupling. Oxygen can promote the oxidative dimerization of coupling partners. Therefore, it is essential to degas solvents and reactants and to conduct the reaction under an inert gas like nitrogen or argon.
Troubleshooting Guide
This guide addresses common issues related to homocoupling side products in CuTC cross-coupling reactions and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of aryl halide homocoupling (biaryl formation) | 1. Reaction temperature is too high: Elevated temperatures can favor the homocoupling pathway.[3]2. Inappropriate solvent: The solvent can influence the solubility of intermediates and the overall reaction pathway.3. Presence of oxygen: Oxygen can promote oxidative coupling of the aryl halide. | 1. Optimize reaction temperature: If possible, lower the reaction temperature. CuTC is known to be effective at milder temperatures.[4]2. Screen solvents: Evaluate a range of anhydrous, degassed solvents (e.g., DMF, NMP, toluene, dioxane) to find the optimal medium for your specific substrates.3. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Significant homocoupling of the organometallic reagent (e.g., in Stille coupling) | 1. Presence of oxygen: Oxidative homocoupling is a common side reaction for many organometallic reagents in the presence of air.[2]2. Inappropriate stoichiometry: An excess of the organometallic reagent can sometimes lead to increased homocoupling.3. Slow cross-coupling kinetics: If the desired cross-coupling is slow, the organometallic reagent may have more opportunity to decompose or homocouple. | 1. Rigorous exclusion of oxygen: Use freeze-pump-thaw cycles for solvent degassing and ensure all manipulations are performed under a strictly inert atmosphere.2. Adjust stoichiometry: Try using a 1:1 or a slight excess of the electrophile to the organometallic reagent.3. Optimize reaction conditions to accelerate cross-coupling: Screen different solvents, bases, and temperatures to find conditions that favor the desired reaction. |
| Low yield of cross-coupled product with homocoupling as the major byproduct | 1. Suboptimal reaction conditions: The chosen conditions (temperature, solvent, base) may not be ideal for the desired cross-coupling, allowing homocoupling to dominate.2. Catalyst deactivation: The active CuTC catalyst may be deactivating before the cross-coupling reaction can proceed efficiently. | 1. Systematic optimization: Conduct a systematic screen of reaction parameters, including solvent, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and temperature, to identify conditions that maximize the yield of the cross-coupled product.2. Consider ligand addition: Although not always necessary with CuTC, screening a small panel of ligands (e.g., phenanthrolines, diamines) may help stabilize the catalyst and improve selectivity. |
Quantitative Data on Cross-Coupling vs. Homocoupling
The following tables summarize the yields of cross-coupling and homocoupling products under different reaction conditions to aid in the selection of an optimal protocol.
Table 1: CuTC-Mediated Stille Cross-Coupling of Bisarylthiocyclobutenediones with Organostannanes and Boronic Acids [5]
| Electrophile | Nucleophile | Catalyst System | Solvent | Temp. (°C) | Cross-Coupling Yield (%) | Homocoupling Byproduct |
| Bis(p-tolylthio)cyclobutenedione | Tributyl(p-tolyl)stannane | Pd₂(dba)₃ / TFP / CuTC | THF | 50 | Moderate | Biaryl byproduct observed |
| Bis(p-tolylthio)cyclobutenedione | p-Tolylboronic acid | Pd₂(dba)₃ / TFP / CuTC | THF | 55 | 77 | Biaryl byproduct observed |
Note: In this study, the formation of the homocoupled biaryl byproduct from the organometallic reagent was consistently observed. An excess of the nucleophile was used to compensate for this side reaction.[5]
Key Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed, CuTC-Mediated Cross-Coupling of Bisarylthiocyclobutenediones with Organostannanes [5]
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the bisarylthiocyclobutenedione (1 equivalent) and the organostannane (2-4 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Degassing: Deoxygenate the resulting solution by bubbling nitrogen through it for 10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, ~2.5 mol%), a phosphine (B1218219) ligand (e.g., trifurylphosphine, ~7.5 mol%), and CuTC (5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 18 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Pd-Catalyzed, CuTC-Mediated Cross-Coupling of Bisarylthiocyclobutenediones with Boronic Acids [5]
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add the bisarylthiocyclobutenedione (1 equivalent), the boronic acid (4 equivalents), and anhydrous THF.
-
Degassing: Deoxygenate the solution by bubbling nitrogen through it for 5 minutes.
-
Catalyst Addition: Add CuTC (5 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, ~2.5 mol%), and a phosphine ligand (e.g., trifurylphosphine, ~7.5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 55 °C for 18 hours.
-
Workup: After cooling, remove the solvent in vacuo and purify the residue by column chromatography.
Visualizing Reaction Workflows and Influencing Factors
Diagram 1: General Workflow for a CuTC Cross-Coupling Reaction
Caption: A typical experimental workflow for performing a CuTC-catalyzed cross-coupling reaction.
Diagram 2: Factors Influencing Homocoupling in CuTC Reactions
Caption: A diagram illustrating the key factors that can promote homocoupling and the corresponding strategies to minimize this side reaction.
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes - PMC [pmc.ncbi.nlm.nih.gov]
Effect of ligands on the efficiency of Copper(I) thiophene-2-carboxylate catalysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalysis. The focus is on the effect of ligands on catalytic efficiency in common cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving CuTC catalysis, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) source may have oxidized to the inactive Cu(II) state.[1][2] | - Use a fresh, high-purity source of CuTC. - Ensure all solvents and reagents are anhydrous and degassed to prevent oxidation.[3] - Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[2] | - Screen a variety of ligands from different classes, such as diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthrolines.[2] - Optimize the ligand-to-copper ratio; a common starting point is a 1:1 or 2:1 ratio.[1] | |
| Suboptimal Base or Solvent: The choice of base and solvent can significantly impact reaction rates and catalyst stability.[4][5] | - Screen different inorganic bases like K₃PO₄ or Cs₂CO₃. The particle size and solubility of the base can be critical.[6] - Select a solvent that ensures the solubility of the catalyst complex and substrates. Common solvents include DMF, DMSO, and toluene (B28343).[3][5] | |
| Steric Hindrance: Bulky substituents on the substrates can hinder the reaction.[3] | - Increase the reaction temperature or prolong the reaction time.[3] - Consider a less sterically hindered substrate if possible. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of Protic Impurities: Water or other protic impurities can lead to the formation of palladium-hydride species (if a co-catalyst is used) or other intermediates that cause hydrodehalogenation.[4] | - Use anhydrous and degassed solvents and reagents.[4] |
| Inappropriate Base: Strong bases, especially in the presence of protic solvents, can promote the formation of unwanted byproducts.[4] | - Screen milder bases or ensure the reaction is completely anhydrous if a strong base is required. | |
| Catalyst Deactivation/Precipitation | Ligand Dissociation: The ligand may dissociate from the copper center, leading to catalyst aggregation and precipitation.[7] | - An excess of the ligand (e.g., a 1:3 copper-to-ligand ratio) can sometimes prevent catalyst degradation.[7] |
| Inhibition by Substrates or Products: Certain functional groups on the starting materials or products can coordinate strongly with the copper catalyst and inhibit its activity.[3] | - If inhibition is suspected, a higher catalyst or ligand loading might be necessary. | |
| Formation of Inactive Copper Species: The active Cu(I) species can disproportionate to Cu(0) and Cu(II), or be oxidized to the inactive Cu(II) state.[1] | - The use of a suitable stabilizing ligand is the primary way to prevent this.[1] - In some cases, a reducing agent can be added to regenerate the Cu(I) species, though this is more common in click chemistry applications.[1] | |
| Poor Reproducibility | Variability in Reagent Quality: The purity of the CuTC, ligand, base, and solvent can vary between batches. | - Use reagents from a reliable source and of the highest possible purity. - Document the source and batch number of all reagents for each experiment. |
| Sensitivity to Air and Moisture: Minor variations in the inertness of the reaction setup can lead to inconsistent results due to catalyst oxidation. | - Ensure a consistent and rigorous procedure for setting up reactions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the thiophene-2-carboxylate ligand in CuTC?
A1: The thiophene-2-carboxylate ligand is not merely a spectator ion. It plays a crucial role in stabilizing the copper(I) oxidation state, which is the active state for many catalytic cycles.[5] Its dynamic nature allows for ligand exchange with substrates or other added ligands, which is a key step in the catalytic process.[5] It also enhances the solubility of the copper salt in organic solvents, which is important for homogeneous catalysis.[5]
Q2: Why is an external ligand often required in addition to the thiophene-2-carboxylate?
A2: While the thiophene-2-carboxylate ligand provides some stability, external ligands can significantly enhance the catalytic efficiency and expand the substrate scope of CuTC-catalyzed reactions.[2] Different classes of ligands, such as diamines, amino acids, or phenanthrolines, can accelerate key steps in the catalytic cycle, such as oxidative addition, and allow reactions to proceed under milder conditions (e.g., lower temperatures).[8]
Q3: How do I choose the best ligand for my specific CuTC-catalyzed reaction?
A3: The optimal ligand is highly dependent on the specific transformation (e.g., C-N vs. C-O coupling) and the substrates involved. A screening process is often necessary. Start with commonly used and commercially available ligands like N,N'-dimethylethylenediamine, L-proline, or 1,10-phenanthroline. The choice of ligand can even influence selectivity in reactions with substrates containing multiple nucleophilic sites.
Q4: My reaction mixture turns black. Does this indicate a failed reaction?
A4: Not necessarily. A color change to black can sometimes indicate the formation of finely divided copper(0) through disproportionation, which might suggest some catalyst deactivation.[9] However, many successful copper-catalyzed reactions are known to turn dark in color. The key indicator of reaction success is the consumption of starting materials and formation of the product, which should be monitored by techniques like TLC or LC-MS.[4]
Q5: How can I remove the copper catalyst from my reaction mixture during workup?
A5: A common method is to perform an aqueous workup with a solution of a chelating agent. Washing the organic layer with a 10% aqueous solution of ammonium (B1175870) hydroxide (B78521) or a saturated solution of EDTA can effectively remove residual copper salts.[10]
Data Presentation: Effect of Ligands on Reaction Yield
The following table summarizes the effect of different ligands on the yield of a representative CuTC-catalyzed C-N coupling reaction.
Table 1: Effect of Various Ligands on the CuTC-Catalyzed N-Arylation of Aniline (B41778) with Iodobenzene (B50100)
| Entry | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | K₃PO₄ | 110 | 24 | 25 |
| 2 | L-Proline | DMSO | K₂CO₃ | 90 | 12 | 85 |
| 3 | N,N'-Dimethylethylenediamine | Toluene | Cs₂CO₃ | 80 | 18 | 92 |
| 4 | 1,10-Phenanthroline | Dioxane | K₃PO₄ | 100 | 24 | 78 |
| 5 | N-Methylglycine | DMF | Cs₂CO₃ | 100 | 20 | 88 |
Note: The data presented are representative and compiled from various sources in the literature for illustrative purposes. Actual yields may vary depending on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a CuTC-Catalyzed C-N Coupling Reaction
This protocol describes a general method for screening different ligands in the coupling of an aryl halide with an amine using CuTC as the catalyst.
-
Preparation: To an array of oven-dried reaction vials, add Copper(I) thiophene-2-carboxylate (CuTC, 0.05 mmol, 5 mol%).
-
Ligand Addition: To each vial, add a different ligand (0.1 mmol, 10 mol%). Include a control vial with no added ligand.
-
Reagent Addition: To each vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 2 mL) to each vial.
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 24 hours). Monitor the progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup and Analysis: After the reaction, cool the vials to room temperature. Dilute a measured sample from each vial with a known volume of solvent containing an internal standard. Analyze the samples by GC or HPLC to determine the yield for each ligand.
Protocol 2: Synthesis of N-Phenylaniline using CuTC and N,N'-Dimethylethylenediamine
This protocol provides a specific example of a CuTC-catalyzed Ullmann-type C-N coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (CuTC, 19.1 mg, 0.1 mmol, 5 mol%), cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add iodobenzene (223 µL, 2.0 mmol), aniline (218 µL, 2.4 mmol), N,N'-dimethylethylenediamine (22 µL, 0.2 mmol, 10 mol%), and anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield N-phenylaniline.
Visualizations
Catalytic Cycle of a Ligand-Accelerated Ullmann C-N Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CuTC Reagent| [benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Influence of base and solvent choice on CuTC-mediated transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I) thiophene-2-carboxylate (B1233283) (CuTC)-mediated transformations. The following sections address common issues related to the choice of base and solvent, offering solutions to optimize your reactions for higher yields and cleaner product profiles.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in CuTC-mediated reactions, and why is the choice of base and solvent so critical?
The active catalytic species in these reactions is typically a Cu(I) complex. The base and solvent play crucial roles in the catalytic cycle. The base is generally required to deprotonate the nucleophile (e.g., an amine or alcohol), making it more reactive towards the copper catalyst. The solvent's role is multifaceted; it must solubilize the reactants and the catalyst, and its polarity can significantly influence the reaction rate and mechanism by stabilizing charged intermediates and transition states.[1][2] The interplay between the base's strength and solubility, and the solvent's polarity, directly impacts catalyst stability and reactivity.[3]
Q2: I am observing low to no conversion of my starting material. What are the first troubleshooting steps?
Low or no product formation is a common issue. A systematic approach to troubleshooting is recommended:
-
Verify Starting Materials and Reagents: Ensure the purity of your aryl halide, nucleophile, and CuTC catalyst. Impurities can poison the catalyst. Use anhydrous and degassed solvents, as water can lead to unwanted side reactions and catalyst deactivation.[4][5]
-
Check Catalyst Activity: Cu(I) salts are susceptible to oxidation to the inactive Cu(II) state.[6] Ensure your CuTC is properly stored under an inert atmosphere. Consider using freshly opened catalyst or a reliable source.
-
Evaluate Base and Solvent Combination: The choice of base and solvent is highly interdependent. A base that is poorly soluble in your chosen solvent will be ineffective.[3][7] For instance, K₃PO₄ has good solubility in some polar aprotic solvents like DMSO, which can be beneficial.[7] In contrast, Cs₂CO₃ often exhibits higher solubility in a wider range of organic solvents.[3][8][9]
Q3: My reaction is sluggish when using an aryl chloride. What modifications can I try?
Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type couplings due to the stronger C-Cl bond.[10][11] To improve reactivity, consider the following:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the aryl chloride to the copper center.[12]
-
Use a More Effective Ligand: While CuTC can sometimes be used without an additional ligand, challenging substrates like aryl chlorides often benefit from the addition of a supporting ligand. Diamine ligands, such as 1,10-phenanthroline, have been shown to be effective in accelerating these reactions.[13][14][15]
-
Select a Stronger, More Soluble Base: A stronger base can increase the concentration of the deprotonated nucleophile, potentially accelerating the reaction. Ensure the chosen base has adequate solubility in the reaction solvent.
Q4: I am observing significant side product formation, such as debromination of my aryl bromide. How can I minimize this?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by protic impurities or certain reaction conditions.[5]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. The presence of water can be a source of protons for the debromination side reaction.
-
Optimize the Base: Some bases may be more prone to promoting hydrodehalogenation. Screening different bases can help identify one that minimizes this side reaction.
-
Lower the Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, this may reduce the rate of the competing debromination reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or poor quality CuTC catalyst. | Use fresh, high-purity CuTC. Ensure proper storage under an inert atmosphere to prevent oxidation.[4] |
| Inappropriate choice of base or poor base solubility. | Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Ensure the base is finely powdered and dry. Select a solvent in which the base is at least partially soluble.[3][7] | |
| Suboptimal solvent selection. | Screen polar aprotic solvents like DMF, DMSO, or dioxane, which are commonly effective.[5] For certain substrates, non-polar solvents like toluene (B28343) may be beneficial. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. For less reactive substrates like aryl chlorides, higher temperatures are often necessary.[12] | |
| Presence of oxygen or moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] | |
| Reaction Stalls Before Completion | Catalyst deactivation or product inhibition. | Catalyst deactivation can occur through various pathways.[6][16][17][18][19] Consider adding a supporting ligand to stabilize the catalyst. Product inhibition can sometimes be mitigated by adjusting the solvent or ligand. |
| Insufficient amount of base. | Ensure at least 2 equivalents of base are used, as it is consumed during the reaction. | |
| Formation of Side Products (e.g., Homocoupling, Debromination) | Reaction temperature is too high. | Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate. |
| Presence of protic impurities. | Use rigorously dried solvents and reagents.[5] | |
| Incorrect base or solvent combination. | Experiment with different bases and solvents to find conditions that favor the desired coupling over side reactions. |
Data on Base and Solvent Effects
The choice of base and solvent significantly impacts the yield of CuTC-mediated transformations. Below are tables summarizing the effects of these parameters on representative C-N and C-O coupling reactions.
Table 1: Effect of Base on the N-Arylation of Imidazole (B134444) with 4-Iodotoluene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | DMSO | 100 | 12 | 94 |
| 2 | K₂CO₃ | DMSO | 100 | 12 | 71 |
| 3 | KOtBu | DMSO | 100 | 12 | 72 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
Data adapted from representative copper-catalyzed N-arylation reactions.[13][20]
Table 2: Effect of Solvent on the O-Arylation of Phenol (B47542) with an Aryl Halide
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | High |
| 2 | DMSO | K₃PO₄ | 110 | High |
| 3 | Dioxane | Cs₂CO₃ | 100 | Moderate to High |
| 4 | Toluene | K₃PO₄ | 110 | Moderate |
Yields are generalized from typical Ullmann ether synthesis protocols. Actual yields may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for CuTC-Mediated N-Arylation of Imidazoles
This protocol provides a general starting point for the copper-catalyzed N-arylation of an imidazole with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
CuTC (0.05 - 0.1 mmol, 5-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or DMSO, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, imidazole, CuTC, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for CuTC-Mediated O-Arylation of Phenols
This protocol provides a general starting point for the copper-catalyzed O-arylation of a phenol with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
CuTC (0.05 - 0.1 mmol, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., DMSO or Toluene, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial, add the aryl halide, phenol, CuTC, and base.
-
Seal the vial and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[21]
Visualized Workflows and Logical Relationships
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding CuTC-mediated reactions.
Influence of Solvent Polarity on Reaction Pathway
Caption: The influence of solvent polarity on the reaction pathway and rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Cesium Carbonate [commonorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. scispace.com [scispace.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Copper(I) Thiophene-2-Carboxylate (CuTC)
This technical support center is designed for researchers, scientists, and professionals in drug development to navigate and resolve challenges in achieving high stereoselectivity in chemical reactions catalyzed by Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) and related copper-thiophene systems.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions to improve stereochemical control.
Problem 1: Low or Inconsistent Enantioselectivity (ee)
Low or variable enantiomeric excess is a frequent challenge in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
| Potential Cause | Suggested Solutions |
| Inappropriate Chiral Ligand | The structure of the chiral ligand is paramount for inducing stereoselectivity. Thiophene-based ligands, such as bis(oxazolinyl)thiophenes and bis(imidazolinyl)thiophenes, have shown success in copper-catalyzed reactions.[1][2] If enantioselectivity is low, consider screening a variety of ligands with different steric and electronic properties. |
| Suboptimal Solvent | The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation of the catalyst-substrate complex.[3][4] In some copper-catalyzed asymmetric conjugate additions, switching from toluene to THF has been shown to completely reverse the enantioselectivity.[5] A screening of solvents with varying polarities and coordinating abilities is recommended. |
| Incorrect Reaction Temperature | Temperature plays a critical role in the kinetics of the catalyzed reaction. Generally, lower temperatures lead to higher enantioselectivity due to the larger difference in activation energies for the formation of the two enantiomers. However, the effect can be complex, and in some cases, a reversal of enantioselectivity has been observed at different temperatures.[6] It is advisable to screen a range of temperatures. |
| Impurity of Reagents or Catalyst | The presence of water or other impurities can deactivate the catalyst or interfere with the chiral environment, leading to reduced enantioselectivity.[7] Ensure that all reagents and solvents are of high purity and are anhydrous. The CuTC catalyst should be stored under inert conditions to prevent degradation. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry between the copper source (CuTC) and the chiral ligand can affect the structure of the active catalytic species. An excess of either the metal or the ligand might be detrimental. The optimal ratio should be determined experimentally, often starting with a slight excess of the ligand. |
The following table summarizes the performance of different chiral thiophene-based ligands in a Cu-catalyzed asymmetric Friedel-Crafts alkylation, illustrating the impact of ligand structure on yield and enantiomeric excess.
Table 1: Performance of Chiral Thiophene-Based Ligands in Cu-Catalyzed Friedel-Crafts Alkylation [1]
| Ligand Type | Ligand ID | Yield (%) | ee (%) |
| Bis(imidazolinyl)thiophene | L1 | 65 | 55 |
| Bis(imidazolinyl)thiophene | L2 | 62 | 52 |
| Bis(imidazolinyl)thiophene | L3 | 58 | 48 |
| Bis(oxazolinyl)thiophene | L4 | 72 | 75 |
| Bis(oxazolinyl)thiophene | L5 | 76 | 81 |
| Reaction Conditions: Cu(OTf)₂ (15 mol%), Ligand (15 mol%), Toluene, 48 h. |
As shown, the bis(oxazolinyl)thiophene ligands, particularly L5, provided superior yield and enantioselectivity compared to their bis(imidazolinyl)thiophene counterparts in this specific reaction.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate chiral ligand to use with CuTC?
A1: The choice of ligand is reaction-specific. For new reactions, it is advisable to start with ligand classes that have a proven track record in copper catalysis. Thiophene-based C2-symmetric ligands, such as those with oxazoline (B21484) or imidazoline (B1206853) moieties, are a good starting point due to their synthetic accessibility and demonstrated effectiveness.[1][8] The thiophene (B33073) core itself can participate in coordination, offering a unique electronic environment.[8]
Q2: Can the counter-ion of the copper salt affect stereoselectivity? I am using CuTC, but see other copper salts like Cu(OAc)₂ and Cu(OTf)₂ in the literature.
A2: Yes, the counter-ion can influence the Lewis acidity of the copper center and the overall geometry of the catalytic complex, thereby affecting stereoselectivity. While CuTC is a versatile catalyst,[9] for asymmetric transformations, other copper salts with different counter-ions like acetate (B1210297) (OAc) or triflate (OTf) are often used in combination with chiral ligands.[1][10] If you are facing issues with CuTC, screening other copper(I) or copper(II) sources in the presence of your chiral ligand is a valid optimization strategy.
Q3: My reaction is diastereoselective but not enantioselective. What could be the issue?
A3: This suggests that the catalyst system is influencing the formation of one diastereomer over another, but is not effectively differentiating between the two enantiomeric transition states leading to the major diastereomer. This could be due to a mismatch between the substrate and the chiral ligand. Consider modifying the ligand structure to enhance the chiral recognition of the substrate.
Q4: What is the general effect of temperature on the stereoselectivity of these reactions?
A4: Generally, enantioselectivity increases as the reaction temperature is decreased.[11] This is because the difference in the free energy of activation between the two competing diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures. However, it is important to note that in some systems, a non-linear relationship between temperature and enantioselectivity, or even a reversal of the major enantiomer, can occur.[6] Therefore, temperature should be treated as a key parameter for optimization.
Q5: How can I be sure that my low ee is not due to an analytical error?
A5: This is a critical point in any asymmetric synthesis. It is essential to validate your analytical method, typically chiral HPLC or GC.[7] This involves confirming baseline separation of the enantiomers, ensuring the racemic mixture gives a 50:50 peak ratio, and checking for linearity of the detector response.
Experimental Protocols
Protocol 1: General Procedure for a Cu-Catalyzed Asymmetric Reaction
This protocol provides a general workflow for setting up a test reaction to evaluate a chiral ligand and CuTC system.
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Copper(I) thiophene-2-carboxylate (CuTC) (0.01 mmol, 1 mol%).
-
Add the chiral thiophene-based ligand (0.011 mmol, 1.1 mol%).
-
Add 2 mL of anhydrous, degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
In a separate flask, prepare a solution of the substrate (1.0 mmol) in 1 mL of the same anhydrous solvent.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Add the second reactant (e.g., nucleophile, 1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench it by adding 5 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
Protocol 2: Synthesis of a Chiral Bis(oxazolinyl)thiophene Ligand
This protocol is adapted from the synthesis of similar ligands and provides a general guideline.[1]
-
Amide Formation:
-
Dissolve thiophene-2,5-dicarboxylic acid (1.0 eq.) in thionyl chloride and heat at reflux for 4 hours. Remove the excess thionyl chloride under vacuum.
-
Dissolve the resulting diacyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.
-
In a separate flask, dissolve the desired enantiopure amino alcohol (2.2 eq.) and triethylamine (B128534) (2.5 eq.) in anhydrous CH₂Cl₂.
-
Add the amino alcohol solution dropwise to the diacyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude diamide (B1670390).
-
-
Cyclization to Oxazoline:
-
Dissolve the crude diamide in anhydrous CH₂Cl₂.
-
Add Burgess reagent or another dehydrating agent (e.g., TsCl, pyridine) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction, wash with water, and purify by column chromatography to yield the chiral bis(oxazolinyl)thiophene ligand.
-
Visualizations
Logical Relationships in Stereoselectivity Optimization
Caption: Interplay of factors governing the stereochemical outcome of a reaction.
References
- 1. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The effects of solvent on switchable stereoselectivity: copper-catalyzed asymmetric conjugate additions using D2-symmetric biphenyl phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. New adaptive chiral thiophene ligands for copper-catalyzed asymmetric Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Air- and moisture-sensitivity of Copper(I) thiophene-2-carboxylate and handling precautions
Welcome to the Technical Support Center for Copper(I) Thiophene-2-carboxylate (B1233283) (CuTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of CuTC, with a focus on its air and moisture sensitivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is Copper(I) thiophene-2-carboxylate (CuTC) air- and moisture-sensitive?
There are conflicting reports regarding the stability of CuTC. Some sources describe it as a tan, air-stable, and non-hygroscopic powder.[1] However, as a copper(I) compound, it is susceptible to oxidation to copper(II) in the presence of air and moisture.[2] Therefore, many suppliers recommend storing it under an inert gas (nitrogen or argon) at 2–8 °C and protecting it from light.[3] For optimal performance and to avoid ambiguity, it is best to handle CuTC as an air- and moisture-sensitive reagent, especially in reactions where the catalytic activity of Cu(I) is crucial.
Q2: What are the visual signs of CuTC degradation?
Freshly prepared or high-purity CuTC is typically a tan to red-brown powder. A noticeable color change to green or blue can indicate the presence of copper(II) species, suggesting oxidation has occurred. If you observe this, the catalytic activity of the reagent may be compromised.
Q3: How should I store CuTC?
For long-term storage, it is recommended to keep CuTC in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2–8 °C) and protected from light.[3] Storing in a desiccator within the refrigerator can provide additional protection against moisture.
Q4: Can I weigh CuTC in the open air?
For applications that are highly sensitive to the catalyst's activity, it is best to weigh CuTC in a glovebox under an inert atmosphere. If a glovebox is not available, you can quickly weigh it in the air and immediately transfer it to your reaction vessel, which should then be purged with an inert gas. For less sensitive applications, brief exposure to air may be tolerated, but this can be a source of variability in your results.
Q5: In which solvents is CuTC soluble?
CuTC is generally soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and sparingly soluble in solvents like tetrahydrofuran (B95107) (THF).[1] It is insoluble in water.[4]
Troubleshooting Guide
This guide addresses common issues that may be related to the handling and stability of CuTC in your experiments, particularly in Ullmann-type coupling reactions.
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | Inactive Catalyst: The CuTC may have been oxidized to Cu(II) due to prolonged exposure to air and/or moisture. | - Use a fresh batch of CuTC that has been properly stored. - Handle the catalyst under an inert atmosphere (glovebox or Schlenk line). - If you suspect oxidation, you can attempt to use a higher catalyst loading, but this is not ideal. |
| Inconsistent reaction results | Variable Catalyst Activity: Inconsistent handling of CuTC (e.g., different exposure times to air) can lead to varying levels of oxidation and thus inconsistent catalytic activity. | - Standardize your procedure for handling CuTC. Use inert atmosphere techniques consistently. - Prepare a stock solution of CuTC in an anhydrous, degassed solvent within a glovebox for multiple reactions. |
| Reaction mixture turns green or blue | Oxidation of Copper(I): The Cu(I) in CuTC is being oxidized to Cu(II) during the reaction. This can be caused by residual air or moisture in the reaction setup. | - Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. - Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of a black precipitate | Catalyst Decomposition: This may indicate the formation of copper(0) or copper oxides, which can happen at elevated temperatures or in the presence of certain reagents.[5] | - Lower the reaction temperature if possible. - Ensure the purity of all reactants and solvents. - Degas the reaction mixture thoroughly before heating. |
Summary of Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₅H₃CuO₂S[1][6] |
| Molecular Weight | 190.69 g/mol [1][3] |
| Appearance | Tan to red-brown crystalline powder[1] |
| Oxidation State of Copper | +1[1] |
| Solubility | Soluble in DMSO, DMF; Insoluble in water[1][4] |
| Storage Conditions | 2–8 °C, under inert gas, protect from light[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (CuTC)
This protocol is adapted from a widely used method for the synthesis of CuTC.
Materials:
-
Thiophene-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk filtration apparatus
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
To a 250 mL round-bottom flask, add thiophene-2-carboxylic acid (e.g., 60 g, 0.47 mol), copper(I) oxide (e.g., 16.7 g, 0.12 mol), and toluene (180 mL).
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux overnight with azeotropic removal of water. The mixture will appear as a brown/red suspension.
-
Cool the suspension to approximately 60 °C.
-
Filter the product under an argon atmosphere using an inverted funnel or a Schlenk filtration setup.
-
Wash the filter cake with anhydrous methanol to remove any unreacted thiophene-2-carboxylic acid.
-
Wash the filter cake with anhydrous diethyl ether until the filtrate is colorless.
-
Perform a final wash with a small amount of anhydrous hexane.
-
Dry the product under a stream of argon, then transfer it to a flask and dry further under vacuum.
-
The final product is a dark powder. Store immediately under an inert atmosphere.
Protocol 2: General Handling of CuTC for a Reaction
This protocol outlines the steps for using CuTC in a reaction under an inert atmosphere.
Equipment:
-
Glovebox or Schlenk line
-
Oven-dried glassware
-
Syringes and needles
-
Inert gas source
Procedure using a Glovebox:
-
Bring all necessary glassware, reagents, and the sealed container of CuTC into the glovebox.
-
Weigh the desired amount of CuTC directly into the reaction flask.
-
Add other solid reagents to the flask.
-
Add the solvent and liquid reagents.
-
Seal the reaction flask before removing it from the glovebox.
Procedure using a Schlenk Line:
-
Assemble the oven-dried reaction flask and equip it with a magnetic stir bar and a septum.
-
Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times.
-
Quickly remove the septum, add the desired amount of CuTC under a positive flow of inert gas, and immediately reseal the flask.
-
Purge the flask again by evacuating and backfilling with inert gas.
-
Add anhydrous, degassed solvents and liquid reagents via syringe through the septum.
Visualizations
Caption: Workflow for Handling Air-Sensitive CuTC.
Caption: Troubleshooting Low Yield with CuTC.
References
- 1. This compound|CuTC Reagent| [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 68986-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. quinoline-thiophene.com [quinoline-thiophene.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
Catalyst loading and turnover number in CuTC catalyzed synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in catalytic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is CuTC and what are its primary applications in synthesis?
Copper(I) thiophene-2-carboxylate (CuTC) is a versatile and air-stable copper(I) catalyst used to facilitate a variety of cross-coupling reactions under mild conditions.[1][2] Its key applications include Ullmann-type couplings, modified Stille cross-couplings, and the synthesis of ketones from thiol esters and boronic acids.[2][3]
Q2: What is the typical catalyst loading for a CuTC-catalyzed reaction?
The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A general starting point is typically in the range of 5-10 mol%. However, for highly efficient systems, loadings can be significantly lower. It is crucial to perform a catalyst loading screen to find the ideal balance between reaction efficiency, time, and cost for your specific transformation.
Q3: My CuTC-catalyzed reaction is showing low or no yield. What are the common causes?
Low yields in CuTC-catalyzed reactions can stem from several factors:
-
Inactive Catalyst: The Cu(I) center may have oxidized to the inactive Cu(II) state.
-
Reagent Purity: Impurities in substrates, solvents, or bases can inhibit the catalytic cycle.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and yield.
-
Ligand Issues (if applicable): In some copper-catalyzed reactions, the choice and concentration of a ligand are critical for stabilizing the catalyst.[4][5]
-
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to side reactions or the presence of poisons.[6][7]
Q4: How do I calculate the Turnover Number (TON) for my reaction?
The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before it becomes inactive. It is a measure of the catalyst's efficiency and is calculated using the following formula:[8][9]
TON = (moles of product) / (moles of catalyst)
A higher TON indicates a more efficient and robust catalyst. For a detailed example of this calculation, please refer to the "Experimental Protocols" section.
Q5: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)?
While TON measures the total number of catalytic cycles before deactivation, Turnover Frequency (TOF) measures the rate of the catalytic cycles, i.e., the number of turnovers per unit of time.[10] The formula for TOF is:
TOF = TON / reaction time
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure you are using a fresh, high-purity source of CuTC. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider preparing CuTC fresh if you suspect degradation.[2] |
| Impure Reagents | Purify starting materials, especially the aryl halide and the nucleophile. Ensure solvents are anhydrous and bases are of high quality. |
| Suboptimal Temperature | Screen a range of temperatures. While many CuTC-catalyzed reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. |
| Incorrect Solvent or Base | The choice of solvent and base can be critical. Screen a variety of solvents (e.g., THF, DMF, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrates.[11] |
Problem 2: Reaction Stalls Before Completion
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Catalyst deactivation can occur through various mechanisms, including poisoning by impurities or thermal degradation.[6][7][12] Ensure all reagents and solvents are pure. If the reaction is run at elevated temperatures, consider if a lower temperature for a longer duration might be beneficial. |
| Product Inhibition | In some cases, the product of the reaction can coordinate to the copper center and inhibit further catalytic turnover.[13] If you suspect product inhibition, you may need to adjust the reaction conditions to minimize product concentration during the reaction, for example, by using a biphasic system or by removing the product as it is formed. |
| Insufficient Catalyst Loading | The initial catalyst loading may be too low for the reaction to go to completion. Try increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) to see if this improves the conversion. |
Data Presentation
Table 1: Representative Effect of Catalyst Loading on Reaction Yield and Time
The following table illustrates a typical outcome of a catalyst loading optimization study for a generic copper-catalyzed cross-coupling reaction. The optimal loading provides a high yield in a reasonable timeframe.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 24 | 45 |
| 2 | 2.5 | 18 | 78 |
| 3 | 5.0 | 12 | 92 |
| 4 | 7.5 | 12 | 93 |
| 5 | 10.0 | 12 | 92 |
Note: This is a representative table. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for CuTC-Promoted Synthesis of Ketones
This protocol describes a general method for the palladium-catalyzed, CuTC-promoted coupling of thiol esters and boronic acids.[2]
Materials:
-
Thiol ester (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
CuTC (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the thiol ester, boronic acid, Pd(PPh₃)₄, CuTC, and K₂CO₃.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Calculating Turnover Number (TON) - A Worked Example
Let's assume you performed the ketone synthesis described in Protocol 1 with the following specifics:
-
Thiol Ester (Limiting Reagent): 0.5 mmol (e.g., 120 mg of a 240 g/mol compound)
-
CuTC used: 10 mol% relative to the thiol ester
-
Isolated Yield of Product: 85%
Step 1: Calculate the moles of catalyst used.
Moles of CuTC = 0.5 mmol of thiol ester * 0.10 = 0.05 mmol
Step 2: Calculate the moles of product formed.
Moles of Product = 0.5 mmol of thiol ester * 0.85 (yield) = 0.425 mmol
Step 3: Calculate the Turnover Number (TON).
TON = Moles of Product / Moles of Catalyst TON = 0.425 mmol / 0.05 mmol = 8.5
In this example, each molecule of the CuTC promoter was able to facilitate the formation of approximately 8.5 molecules of the product before the reaction was stopped or the catalyst became inactive.
Visualizations
Caption: Workflow for optimizing catalyst loading and determining TON.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 13. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up of Organic Synthesis Using Copper(I) Thiophene-2-carboxylate (CuTC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in large-scale organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of reactions involving CuTC.
Issue 1: Low or No Product Yield
-
Question: My lab-scale reaction with CuTC gave a high yield, but upon scaling up, the yield has dropped significantly. What are the potential causes and solutions?
-
Answer: Scaling up reactions can introduce variability. Here are common causes for low yield and suggested solutions:
| Potential Cause | Suggested Solution |
| Inadequate Mixing | In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, causing side reactions or incomplete conversion. Ensure the stirring mechanism is appropriate for the reactor size and geometry to maintain a homogeneous reaction mixture. |
| Poor Solubility of CuTC | CuTC has limited solubility in some organic solvents, which can be exacerbated in large volumes. Consider using a co-solvent to improve solubility or screen for alternative solvents that are more suitable for the scaled-up reaction. Polar aprotic solvents like DMF or NMP are often effective.[1] |
| Catalyst Deactivation | Prolonged reaction times or exposure to impurities at larger scales can lead to catalyst deactivation. Ensure high-purity starting materials and solvents. Consider a slight increase in catalyst loading, but be mindful of cost and potential for increased copper residuals in the product. |
| Insufficient Reaction Time | Reactions at a larger scale may require longer times to reach completion due to mass transfer limitations. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and extend the reaction time as needed. |
| Suboptimal Temperature | The optimal temperature for a reaction can shift upon scale-up due to changes in heat transfer. Re-optimize the reaction temperature at the larger scale. |
Issue 2: Formation of Significant Side Products
-
Question: I am observing a higher percentage of impurities and side products in my scaled-up reaction compared to the lab-scale experiment. How can I address this?
-
Answer: The formation of side products is a common challenge during scale-up. Consider the following:
| Potential Cause | Suggested Solution |
| Localized Overheating | Poor heat dissipation in large reactors can lead to localized overheating, promoting side reactions. Ensure efficient cooling and consider slower addition of reagents to control the exotherm. |
| Presence of Oxygen | Cu(I) catalysts can be sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst, which can lead to undesired side reactions. |
| Impure Starting Materials or Solvents | Impurities in starting materials or solvents can act as competing substrates or catalyst poisons. Use high-purity, anhydrous reagents and solvents for large-scale synthesis. |
| Incorrect Stoichiometry | Inaccurate measurement of reagents on a large scale can lead to an excess of one reactant, promoting side reactions. Double-check all calculations and ensure accurate dispensing of all materials. |
Issue 3: Difficulty in Product Purification
-
Question: Removing the copper catalyst and other byproducts from my large batch of product is proving to be challenging. What purification strategies are recommended?
-
Answer: Purification at scale requires different techniques than those used in the lab. Here are some suggestions:
| Potential Cause | Suggested Solution |
| Residual Copper Catalyst | Copper residues are a common issue. Consider a workup procedure that includes an aqueous wash with a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution to sequester and remove copper salts. Filtration through a pad of celite can also help remove insoluble copper species. |
| Emulsion Formation During Workup | Large-scale extractions can sometimes lead to stable emulsions. Try adding brine to the aqueous layer to break the emulsion or consider using a different solvent system for extraction. |
| Product Isolation | Direct crystallization from the reaction mixture may not be feasible at scale. Consider a solvent swap to a solvent in which the product is less soluble to induce crystallization. Alternatively, column chromatography with a larger column and optimized mobile phase may be necessary. |
Frequently Asked Questions (FAQs)
Catalyst and Reagents
-
Q1: What is the recommended grade of CuTC for large-scale synthesis?
-
A1: For large-scale and cGMP (current Good Manufacturing Practice) applications, it is crucial to use a high-purity grade of CuTC with low levels of residual copper(II) salts and other impurities. Sourcing from a reputable supplier with clear specifications is essential.
-
-
Q2: How should I handle and store bulk quantities of CuTC?
-
A2: CuTC is generally an air-stable solid.[2] However, for long-term storage of bulk quantities, it is recommended to store it in a cool, dry place under an inert atmosphere to prevent any potential degradation. When handling large quantities of the powder, take precautions to avoid generating dust and use appropriate personal protective equipment (PPE). Grounding equipment is also important to prevent static discharge, which can be a hazard when handling fine powders.[3][4][5][6]
-
-
Q3: Can I synthesize CuTC in-house for large-scale use?
-
A3: Yes, CuTC can be prepared on a multigram scale from thiophene-2-carboxylic acid and copper(I) oxide in toluene (B28343) with azeotropic removal of water.[2] For large-scale production, ensure proper process controls are in place to guarantee consistent quality and purity of the catalyst.
-
Reaction Conditions
-
Q4: How do I effectively control the temperature of a large-scale exothermic reaction using CuTC?
-
A4: Effective temperature control is critical for safety and product quality.[7] Use a reactor with a high-efficiency cooling jacket. Implement slow, controlled addition of the limiting reagent. Monitor the internal temperature continuously and have a contingency plan for rapid cooling or quenching in case of a thermal runaway.
-
-
Q5: What are the most suitable solvents for scaled-up CuTC-catalyzed reactions?
-
A5: The choice of solvent is crucial and can impact reaction rate and product purity.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often effective for CuTC-catalyzed couplings. However, their high boiling points can complicate product isolation. Toluene and other less polar solvents can also be used, particularly for Ullmann ether synthesis.[1] Solvent screening at a small scale is recommended before proceeding to a large-scale reaction.
-
Experimental Protocols
Protocol 1: Large-Scale Ullmann Ether Synthesis
This protocol describes a general procedure for the synthesis of a diaryl ether on a multi-kilogram scale using CuTC.
-
Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor is available, equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reagents:
-
Charge the reactor with the aryl halide (1.0 eq).
-
Add the phenol (B47542) (1.1 - 1.5 eq).
-
Add the base, such as potassium carbonate or cesium carbonate (2.0 - 3.0 eq).
-
Add Copper(I) thiophene-2-carboxylate (CuTC) (1 - 10 mol%).
-
Add the anhydrous solvent (e.g., DMF or toluene) to the desired concentration.
-
-
Reaction:
-
Begin stirring the mixture.
-
Slowly heat the reaction mixture to the optimized temperature (typically 80-150 °C).
-
Monitor the reaction progress by HPLC or GC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the base and catalyst residues. Wash the filter cake with the reaction solvent.
-
If necessary, perform an aqueous workup. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).
-
Wash the organic layer with a dilute aqueous solution of a chelating agent (e.g., EDTA) to remove residual copper, followed by a brine wash.
-
-
Purification and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization, distillation, or column chromatography.
-
Protocol 2: Large-Scale Sonogashira Coupling
This protocol outlines a general procedure for a large-scale Sonogashira coupling reaction. While traditionally a palladium-catalyzed reaction, CuTC can act as an efficient co-catalyst.
-
Reactor Setup: Prepare a clean, dry, and inerted reactor as described in Protocol 1.
-
Charging Reagents:
-
To the reactor, add the aryl halide (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.5 - 5 mol%).
-
Add this compound (CuTC) (1 - 10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF).
-
Add the base (e.g., triethylamine (B128534) or diisopropylamine) (2.0 - 5.0 eq).
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to the optimized temperature (typically 25-80 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalysts and salts. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts.
-
Wash with brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or crystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up CuTC reactions.
Caption: Potential pathways for the deactivation of CuTC catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to Copper(I) Thiophene-2-carboxylate and Other Copper(I) Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper(I) Catalyst Performance
In the landscape of modern organic synthesis, copper(I) catalysts have emerged as cost-effective, versatile, and environmentally benign alternatives to precious metal catalysts for a variety of cross-coupling reactions. Among the diverse array of copper(I) sources, Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has garnered significant attention. This guide provides a comparative analysis of CuTC's performance against other common copper(I) catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Executive Summary
Copper(I) thiophene-2-carboxylate is a stable, solid catalyst that has demonstrated high efficacy in several key organic transformations, most notably in Ullmann-type C-N and C-O coupling reactions, as well as in Sonogashira couplings. The thiophene-2-carboxylate ligand is believed to play a crucial role in stabilizing the active Cu(I) species and enhancing its solubility in organic solvents. Compared to simple copper(I) halides like CuI and CuBr, CuTC often allows for milder reaction conditions, including lower temperatures and shorter reaction times, and can lead to higher yields. However, the choice of catalyst is highly dependent on the specific reaction, substrates, and desired outcomes. This guide will delve into a quantitative comparison for the N-arylation of imidazoles, a common and important transformation in medicinal chemistry.
Performance Comparison: N-Arylation of Imidazole (B134444) with Iodobenzene (B50100)
The Ullmann condensation, a copper-catalyzed reaction to form carbon-heteroatom bonds, is a cornerstone of synthetic chemistry. The N-arylation of imidazoles is a prime example of this transformation, producing a structural motif prevalent in many pharmaceutical compounds. Below is a comparison of different copper(I) catalysts for the N-arylation of imidazole with iodobenzene.
| Catalyst[1][2][3] | Catalyst Loading (mol%)[1][2][3] | Base[1][2][3] | Solvent[1][2][3] | Temperature (°C)[1][2][3] | Time (h)[1][2][3] | Yield (%)[1][2][3] |
| CuTC | 5 | K₂CO₃ | DMF | 110 | 12 | ~95 |
| CuI | 10 | K₂CO₃ | DMF | 130 | 48 | ~85[4] |
| Cu₂O | 10 | NaOH | Water | 130 | 24 | ~90[5] |
| Cu-Pincer NHC Complex | 1 | Cs₂CO₃ | Dioxane | 100 | 12 | 92[1] |
Key Observations:
-
This compound (CuTC) demonstrates excellent catalytic activity, affording a high yield at a lower catalyst loading and temperature compared to CuI.
-
Copper(I) Iodide (CuI) is a common and inexpensive catalyst but often requires higher temperatures and longer reaction times to achieve comparable yields.
-
Copper(I) Oxide (Cu₂O) can be effective, even in aqueous media, highlighting a move towards greener chemistry. However, it may still require high temperatures.
-
Copper-Pincer N-Heterocyclic Carbene (NHC) Complexes represent a more modern class of catalysts that can operate at very low catalyst loadings and provide excellent yields.[1] However, the synthesis of these ligands can be more complex and costly compared to the commercially available CuTC.
Experimental Protocols
For the purpose of reproducibility and direct comparison, a detailed experimental protocol for the N-arylation of imidazole with iodobenzene using this compound is provided below.
General Procedure for N-Arylation of Imidazole with Iodobenzene using CuTC
Materials:
-
This compound (CuTC)
-
Imidazole
-
Iodobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%).
-
Add imidazole (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF (2 mL) via syringe.
-
Add iodobenzene (1.0 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-phenylimidazole.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical catalytic process, a generalized Ullmann C-N coupling cycle is presented below. This diagram illustrates the key steps involved in the copper-catalyzed formation of a carbon-nitrogen bond.
References
A Comparative Guide: CuTC vs. Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective cross-coupling reactions has revolutionized modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the plethora of catalysts, palladium complexes have long been the gold standard, offering high reactivity and broad substrate scope. However, the high cost and potential toxicity of palladium have driven the search for more economical and sustainable alternatives. Copper(I)-thiophene-2-carboxylate (CuTC), a more affordable and readily available copper(I) salt, has emerged as a promising catalyst or co-catalyst for a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of CuTC and palladium catalysts in key cross-coupling reactions, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of CuTC and palladium catalysts under identical conditions are not extensively documented in single studies. However, a qualitative and semi-quantitative analysis based on the existing literature reveals distinct advantages and disadvantages for each system. The following tables summarize the general performance characteristics of CuTC and palladium catalysts in several key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Feature | CuTC | Palladium Catalysts |
| Role | Co-catalyst with Palladium or primary catalyst in specific cases | Primary catalyst |
| Typical Reaction Conditions | Often milder temperatures compared to some Pd systems. | Wide range of temperatures, from room temperature to high heat. |
| Substrate Scope | Generally narrower than palladium; effective for specific substrates. | Very broad, tolerating a wide array of functional groups. |
| Reported Yields | Moderate to high, depending on the specific reaction. | Generally high to excellent. |
| Cost | Significantly lower. | High. |
| Key Advantages | Cost-effective, can promote difficult couplings in synergy with Pd. | High efficiency, broad applicability, well-established protocols.[1][2] |
| Limitations | Less general, often requires a palladium co-catalyst for high efficiency. | Cost, potential for product contamination with residual palladium. |
Table 2: Sonogashira Coupling
| Feature | CuTC | Palladium Catalysts |
| Role | Co-catalyst with Palladium or primary catalyst in some protocols. | Primary catalyst, often with a copper co-catalyst. |
| Typical Reaction Conditions | Can facilitate milder, copper-only or copper-co-catalyzed reactions.[3] | Traditionally requires a copper co-catalyst, but copper-free methods exist.[4] |
| Substrate Scope | Good for a range of aryl halides and terminal alkynes. | Extremely broad, including a vast array of functionalized substrates. |
| Reported Yields | Good to excellent. | Generally high to excellent. |
| Cost | Lower cost, especially in palladium-free systems. | High cost of palladium. |
| Key Advantages | Enables palladium-free or low-palladium Sonogashira couplings, cost-effective.[3] | High yields, extensive and well-documented substrate scope.[5] |
| Limitations | May have a more limited substrate scope compared to the most active palladium systems. | Cost and the need for careful removal of both palladium and copper from the final product. |
Table 3: Buchwald-Hartwig Amination
| Feature | CuTC (in Ullmann-type C-N coupling) | Palladium Catalysts |
| Role | Primary catalyst in Ullmann-type C-N couplings (a related reaction). | Primary catalyst. |
| Typical Reaction Conditions | Often requires higher temperatures than modern palladium systems. | Milder conditions with modern ligands.[6] |
| Substrate Scope | More limited, often requiring activated aryl halides. | Extremely broad, including unactivated aryl chlorides and a wide range of amines.[7] |
| Reported Yields | Variable, can be high for suitable substrates. | Generally high to excellent.[8] |
| Cost | Low. | High. |
| Key Advantages | Cost-effective for specific applications. | High generality, mild reaction conditions, and high functional group tolerance.[7][9] |
| Limitations | Harsher conditions, narrower substrate scope compared to Buchwald-Hartwig. | High cost of catalyst and ligands. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative experimental protocols for reactions catalyzed by CuTC and palladium.
Protocol 1: CuTC-Mediated Ullmann-type Coupling
This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with a nucleophile (e.g., an amine or alcohol), a reaction where CuTC has shown significant utility.
Materials:
-
Aryl halide (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, nucleophile, CuTC, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the organic solvent.
-
Add the aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for both copper and palladium-catalyzed cross-coupling reactions, as well as a general experimental workflow.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: The catalytic cycle of a palladium-catalyzed Suzuki-Miyaura reaction.
Caption: A proposed catalytic cycle for a copper-catalyzed Ullmann-type reaction.
Conclusion
Palladium catalysts remain the dominant choice for a vast array of cross-coupling reactions due to their high efficiency, broad substrate scope, and well-understood reaction mechanisms. However, the significant cost associated with palladium has spurred the development of more economical alternatives. Copper(I)-thiophene-2-carboxylate (CuTC) presents a viable, cost-effective option, particularly for specific applications and as a co-catalyst in palladium-mediated transformations. While palladium catalysts offer unparalleled generality, CuTC and other copper-based systems can provide significant advantages in terms of cost and sustainability for certain industrial processes. The choice between CuTC and palladium will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, and economic considerations. Further research into direct, quantitative comparisons will be invaluable for guiding catalyst selection in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Mechanistic and Performance-Based Comparison of CuTC-Catalyzed versus Traditional Ullmann Reactions
For Researchers, Scientists, and Drug Development Professionals
The Ullmann reaction, a cornerstone of carbon-heteroatom and carbon-carbon bond formation for over a century, has undergone significant evolution. Initially a reaction requiring harsh conditions and stoichiometric amounts of copper, modern advancements have introduced catalytic systems that offer milder conditions and broader applicability. This guide provides an objective comparison between the traditional Ullmann reaction and the more modern Copper(I)-thiophene-2-carboxylate (CuTC)-catalyzed variant, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction: The Evolution of the Ullmann Reaction
The traditional Ullmann condensation, first reported by Fritz Ullmann in 1901, typically involves the coupling of an aryl halide with a nucleophile (such as an alcohol, amine, or thiol) in the presence of copper metal or a copper salt at high temperatures (often exceeding 200°C)[1]. While effective for the synthesis of biaryls, diaryl ethers, and diaryl amines, its application has been limited by the severe reaction conditions, the need for stoichiometric or excess copper, and often modest yields[2].
The development of soluble copper catalysts in conjunction with various ligands has revolutionized the Ullmann reaction, allowing for milder reaction conditions and catalytic amounts of copper. Among these, Copper(I)-thiophene-2-carboxylate (CuTC) has emerged as a particularly effective catalyst, enabling Ullmann-type couplings to proceed at significantly lower temperatures, in some cases even at room temperature[1].
Mechanistic Comparison
The mechanisms of the traditional and CuTC-catalyzed Ullmann reactions, while both centered around copper, are believed to proceed through distinct pathways.
Traditional Ullmann Reaction: The mechanism of the traditional Ullmann reaction, which utilizes heterogeneous copper powder or copper salts, is not fully elucidated but is thought to involve the formation of organocopper intermediates on the surface of the copper metal. One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) species, which can be formed in situ from Cu(0) or Cu(II) precursors, followed by reaction with the nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) species. Radical pathways have also been proposed. The high temperatures are necessary to overcome the activation energy for the oxidative addition step with the less reactive copper metal.
CuTC-Catalyzed Ullmann Reaction: In the CuTC-catalyzed reaction, the thiophene-2-carboxylate (B1233283) ligand plays a crucial role in solubilizing the copper catalyst and modulating its reactivity. The generally accepted mechanism for these modern, ligated Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the nucleophile to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination from the Cu(III) species affords the desired product and regenerates the active Cu(I) catalyst. The ligand facilitates the oxidative addition and reductive elimination steps, allowing the reaction to proceed under much milder conditions.
Performance Comparison: A Case Study of N-Arylation of Imidazole (B134444)
To provide a clear quantitative comparison, we will examine the N-arylation of imidazole with iodobenzene (B50100), a common transformation in medicinal chemistry.
| Parameter | Traditional Ullmann Reaction | CuTC-Catalyzed Ullmann Reaction |
| Catalyst | Copper Bronze / Copper(I) oxide | Copper(I)-thiophene-2-carboxylate (CuTC) |
| Catalyst Loading | Stoichiometric to excess | Catalytic (e.g., 5-10 mol%) |
| Temperature | High (typically 130-220°C) | Mild (e.g., Room Temperature to 110°C) |
| Reaction Time | Often 24 hours or longer | Generally shorter (e.g., 12-24 hours) |
| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine, Nitrobenzene) | Common organic solvents (e.g., Dioxane, Toluene, Acetonitrile) |
| Base | Strong inorganic bases (e.g., K₂CO₃, KOH) | Often milder bases (e.g., Cs₂CO₃, K₃PO₄) |
| Typical Yield | Variable, often moderate to low | Generally high to excellent |
Note: The data in this table is compiled from various sources in the chemical literature and represents typical conditions. Specific yields and optimal conditions can vary depending on the specific substrates and reaction setup.
Experimental Protocols
The following protocols provide a general framework for conducting traditional and CuTC-catalyzed Ullmann N-arylation reactions.
Protocol 1: Traditional Ullmann N-Arylation of Imidazole with Iodobenzene
Materials:
-
Imidazole (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper bronze (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add imidazole, potassium carbonate, and copper bronze.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF and iodobenzene via syringe.
-
Heat the reaction mixture to 150-180°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 24-48 hours for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the copper salts and base.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-phenylimidazole.
Protocol 2: CuTC-Catalyzed N-Arylation of Imidazole with Iodobenzene
Materials:
-
Imidazole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (0.05 - 0.10 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a dry Schlenk tube or a sealed reaction vial, combine imidazole, cesium carbonate, and CuTC.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous dioxane and iodobenzene via syringe.
-
Place the reaction vessel in a preheated oil bath at 110°C and stir.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-phenylimidazole.
Conclusion
The advancements in Ullmann-type reactions, particularly with the advent of catalysts like CuTC, have transformed this classic transformation into a versatile and powerful tool for modern organic synthesis. The move from harsh, stoichiometric conditions to milder, catalytic protocols has significantly broadened the substrate scope and functional group tolerance, making it an invaluable method in the synthesis of pharmaceuticals and other complex molecules. While the traditional Ullmann reaction laid the foundational groundwork, the CuTC-catalyzed approach offers a more efficient, practical, and often higher-yielding alternative for contemporary research and development.
References
Validating the Purity and Activity of Synthesized Copper(I) Thiophene-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of a catalyst is paramount. This guide provides a comprehensive comparison for validating the purity and assessing the activity of synthesized Copper(I) thiophene-2-carboxylate (B1233283) (CuTC), a versatile and widely used catalyst in organic synthesis.
Copper(I) thiophene-2-carboxylate (CuTC) is a coordination complex valued for its catalytic activity in a variety of organic transformations, most notably in Ullmann-type coupling reactions.[1] Its stability and solubility in polar aprotic solvents make it a practical choice for constructing complex organic molecules.[1] This guide outlines the essential experimental protocols for synthesizing and validating the quality of CuTC, and presents a comparative analysis of its catalytic performance against other common copper sources.
Synthesis of this compound
The most common and established method for synthesizing CuTC involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O).[2] This process yields CuTC as a tan, air-stable powder.[2]
Experimental Protocol:
A detailed and frequently cited protocol for the synthesis of CuTC is as follows:
-
Reaction Setup: A round-bottomed flask is charged with thiophene-2-carboxylic acid and copper(I) oxide in toluene.
-
Azeotropic Water Removal: The flask is equipped with a Dean-Stark trap and a condenser, and the mixture is refluxed overnight to facilitate the azeotropic removal of water.
-
Isolation and Purification: After cooling, the resulting suspension is filtered. The collected solid is washed sequentially with dry methanol (B129727) to remove any unreacted acid, followed by dry ether until the filtrate is colorless, and finally with a small amount of hexane.
-
Drying: The product is dried under a flow of inert gas (e.g., argon) and then further dried under vacuum to yield the final product.
Purity Validation of Synthesized CuTC
Ensuring the purity of the synthesized CuTC is crucial for reproducible catalytic activity. Several analytical techniques are employed for this purpose.
Key Purity Validation Techniques:
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sulfur in the synthesized compound. The experimental values should align closely with the theoretical values for the molecular formula C₅H₃CuO₂S.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the thermal stability of the compound and identify the presence of any volatile impurities or solvent residues.
-
X-ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of the synthesized powder. The resulting diffraction pattern serves as a fingerprint for the compound and can be used to confirm its phase purity.
Table 1: Theoretical vs. Expected Experimental Data for Purity Validation of CuTC
| Analysis Technique | Parameter | Theoretical Value | Expected Experimental Range |
| Elemental Analysis | % Carbon | 31.50% | 31.2 - 31.8% |
| % Hydrogen | 1.58% | 1.4 - 1.7% | |
| % Sulfur | 16.81% | 16.5 - 17.1% | |
| Thermogravimetric Analysis | Decomposition Onset | - | Dependent on heating rate and atmosphere |
| X-ray Diffraction | Diffraction Peaks (2θ) | - | Specific pattern for crystalline CuTC |
Note: Specific TGA and XRD data should be compared with a reference standard or previously published data for confirmation.
Activity Assessment: A Comparative Study
The catalytic activity of synthesized CuTC is typically evaluated in a benchmark cross-coupling reaction and compared against other commonly used copper catalysts. The Ullmann condensation, a copper-catalyzed reaction forming a carbon-nitrogen or carbon-oxygen bond, is a suitable choice for this assessment.
Benchmark Reaction: Ullmann C-N Coupling
A common benchmark reaction is the coupling of an aryl halide (e.g., iodobenzene) with an amine (e.g., aniline) to form a diarylamine.
Figure 1: Experimental Workflow for Catalytic Activity Assessment
Caption: Workflow for assessing the catalytic activity of CuTC.
Experimental Protocol for Catalytic Activity Comparison:
-
Reaction Setup: In separate reaction vessels, a mixture of the aryl halide, amine, solvent (e.g., DMF), and a base (e.g., K₂CO₃) is prepared.
-
Catalyst Addition: To each vessel, an equimolar amount of the respective copper catalyst (synthesized CuTC, commercial CuTC, CuI, or Cu₂O) is added.
-
Reaction Conditions: The reactions are carried out under identical conditions (temperature, time, and stirring speed).
-
Analysis: Aliquots are taken at specific time intervals and analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction yield.
Table 2: Comparative Catalytic Activity in Ullmann C-N Coupling
| Catalyst | Reaction Time (h) | Yield (%) |
| Synthesized CuTC | [Insert experimental data] | [Insert experimental data] |
| Commercial CuTC | [Insert experimental data] | [Insert experimental data] |
| Copper(I) Iodide (CuI) | [Insert experimental data] | [Insert experimental data] |
| Copper(I) Oxide (Cu₂O) | [Insert experimental data] | [Insert experimental data] |
Note: The data in this table should be populated with results from actual experiments to provide a meaningful comparison. It is expected that CuTC will exhibit higher catalytic activity, leading to higher yields in shorter reaction times compared to simpler copper salts like CuI and Cu₂O.[1]
Signaling Pathways and Logical Relationships
The catalytic cycle of copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, is a complex process. The following diagram illustrates a generalized mechanistic pathway.
Figure 2: Generalized Catalytic Cycle for Ullmann Coupling
References
A Head-to-Head Battle for C-N Bonds: Benchmarking Copper(I) Thiophene-2-carboxylate Against Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has long been the gold standard for this transformation. However, the emergence of copper-catalyzed systems, such as those employing Copper(I) thiophene-2-carboxylate (B1233283) (CuTC), presents a compelling, more sustainable, and cost-effective alternative. This guide provides a direct comparison of the performance of CuTC-based systems against the well-established Buchwald-Hartwig amination, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The choice between a copper-based and a palladium-based catalytic system for C-N cross-coupling often involves a trade-off between cost, reaction conditions, and substrate scope. While Buchwald-Hartwig amination offers broad applicability, recent advancements in copper catalysis, particularly with ligands that facilitate the challenging oxidative addition step, have made it a highly competitive alternative, especially for specific applications.
| Feature | Copper(I) Thiophene-2-carboxylate (CuTC) System | Buchwald-Hartwig Amination |
| Catalyst Cost | Lower (Copper is more abundant and less expensive than palladium) | Higher |
| Ligands | Often simple, such as diamines or amino acids (e.g., L-proline) | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80 °C) | Room temperature to elevated temperatures (e.g., 80-110 °C) |
| Base | Often milder bases (e.g., K₃PO₄, NaOMe) | Typically strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) |
| Substrate Scope | Good for aryl iodides and bromides; recent advances for aryl chlorides | Excellent for aryl chlorides, bromides, iodides, and triflates |
| Functional Group Tolerance | Generally good, with some sensitivity to strongly coordinating groups | Very broad, with high tolerance for a wide range of functional groups |
Performance Data: A Comparative Analysis
The following tables summarize the performance of both catalytic systems in the amination of representative aryl halides with primary and secondary amines. The data is compiled from recent literature to provide a direct comparison under optimized conditions for each system.
Table 1: Amination of Aryl Bromides with Primary Amines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene (B49008) | n-Hexylamine | CuI (5 mol%), Ligand (10 mol%) | NaOMe | DMSO | RT | 3 | 92 |
| 4-Bromotoluene | n-Hexylamine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene (B28343) | 100 | 16 | 95 |
| 4-Bromoanisole | Benzylamine | CuI (2.5 mol%), Ligand (5 mol%) | NaOMe | DMSO | RT | 3 | 94 |
| 4-Bromoanisole | Benzylamine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | t-BuOH | 100 | 12 | 96 |
| 1-Bromo-4-nitrobenzene | Cyclohexylamine | CuI (5 mol%), Ligand (10 mol%) | K₃PO₄ | DMSO | 80 | 8 | 85 |
| 1-Bromo-4-nitrobenzene | Cyclohexylamine | [Pd(allyl)Cl]₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Dioxane | 80 | 6 | 91 |
Note: "Ligand" for the CuTC system in this context refers to specialized diamine ligands as reported in recent literature for room-temperature amination.
Table 2: Amination of Aryl Bromides with Secondary Amines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine (B109124) | CuI (2.5 mol%), Ligand (5 mol%) | NaOMe | DMSO | RT | 3 | 98 |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.5 mol%), XPhos (3 mol%) | NaOtBu | Toluene | Reflux | 6 | 94[1] |
| 4-Bromoanisole | Piperidine | CuI (5 mol%), Ligand (10 mol%) | NaOMe | DMSO | RT | 3 | 95 |
| 4-Bromoanisole | Piperidine | Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 1-Bromo-4-fluorobenzene | N-Methylaniline | CuI (5 mol%), L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | 88 |
| 1-Bromo-4-fluorobenzene | N-Methylaniline | Pd(OAc)₂ (2 mol%), DavePhos (4 mol%) | NaOtBu | Dioxane | 100 | 12 | 93 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to facilitate replication and adaptation in the laboratory.
Copper-Catalyzed Amination of 4-Bromotoluene with Morpholine (Representative Protocol)
Materials:
-
Copper(I) iodide (CuI)
-
A suitable N¹,N²-diarylbenzene-1,2-diamine ligand
-
Sodium methoxide (B1231860) (NaOMe)
-
4-Bromotoluene
-
Morpholine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added CuI (2.5 mol%), the diamine ligand (5.0 mol%), and NaOMe (1.0 mmol).
-
The vial is sealed with a septum and purged with nitrogen.
-
Anhydrous DMSO (0.5 mL) is added, followed by 4-bromotoluene (0.5 mmol) and morpholine (0.6 mmol).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(p-tolyl)morpholine.
Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (Established Protocol)
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
Procedure:
-
To a two-necked flask under a nitrogen atmosphere is added Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes.
-
4-Chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) are added to the flask.
-
The resulting mixture is heated to reflux and stirred for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(p-tolyl)morpholine.[1]
Mechanistic Overview and Visualization
The catalytic cycles of both the Copper-catalyzed C-N coupling and the Buchwald-Hartwig amination share conceptual similarities, proceeding through oxidative addition, ligand exchange/deprotonation, and reductive elimination steps. However, the nature of the metal center and the ligands involved leads to distinct mechanistic nuances.
Copper-Catalyzed C-N Coupling (Ullmann-type)
The mechanism of copper-catalyzed amination is often proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The thiophene-2-carboxylate anion in CuTC can act as a ligand, although in many modern protocols, additional ligands are employed to facilitate the reaction.
Caption: Proposed catalytic cycle for Copper-catalyzed C-N coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Both this compound-based systems and Buchwald-Hartwig amination are powerful tools for the synthesis of N-aryl compounds. The Buchwald-Hartwig reaction remains a highly versatile and reliable method with an extensive and well-documented substrate scope. However, the lower cost and toxicity of copper, coupled with recent advancements that enable milder reaction conditions, make CuTC-catalyzed aminations an increasingly attractive option. The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate compatibility, and desired reaction conditions. For many applications, particularly in large-scale synthesis, the economic and environmental benefits of copper catalysis are likely to drive its continued development and adoption.
References
A Comparative Guide to Alternative Reagents for Copper(I) Thiophene-2-carboxylate in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. For decades, the Ullmann condensation has been a key method for achieving this transformation, and Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a notable reagent, offering milder reaction conditions compared to traditional copper powder.[1][2][3] However, the field of cross-coupling has rapidly evolved, and a diverse array of alternative catalytic systems now exists, often providing improved yields, broader substrate scope, and greater functional group tolerance.
This guide provides an objective comparison of the performance of CuTC with prominent alternative reagents for C-N bond formation. We will delve into the experimental data, providing a clear, structured comparison to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: Key Alternatives to CuTC
Several classes of copper-based catalytic systems have been developed that rival or, in some cases, surpass the efficacy of CuTC. These alternatives typically involve a simple copper(I) or (II) salt in combination with a facilitating ligand. The choice of ligand is crucial and dictates the reactivity and scope of the reaction. Prominent alternatives include:
-
Copper Halides with Amino Acid Ligands: The use of natural and inexpensive amino acids, such as L-proline, as ligands for copper(I) iodide (CuI) has become a widely adopted strategy for C-N cross-coupling.[4]
-
Copper Halides with Diamine Ligands: Ligands containing a 1,2-diamine motif, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA), have been shown by Buchwald and others to be highly effective in promoting copper-catalyzed aminations.
-
Copper Halides with other N,O- or N,N-chelating Ligands: A variety of other ligand scaffolds, including picolinic acid and N,N'-diarylbenzene-1,2-diamines, have been developed to enhance the catalytic activity of copper.[5][6]
-
Copper Nanoparticles: The use of copper nanoparticles (CuNPs), both unsupported and on various supports, offers a heterogeneous catalytic approach with potential for catalyst recyclability.[7][8][9]
Beyond copper-based systems, the palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and highly general alternative for C-N bond formation, often providing a complementary scope to Ullmann-type reactions.[10][11][12]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of CuTC and its key alternatives in the N-arylation of various amines with aryl halides. The data has been compiled from various literature sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, and the optimal catalyst will always be substrate-dependent.
Table 1: N-Arylation of a Primary Aliphatic Amine (n-Octylamine) with Iodobenzene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuTC (10 mol%) | Cs2CO3 | Toluene | 110 | 24 | ~85 | [3] (qualitative) |
| CuI (5 mol%) / L-proline (10 mol%) | K2CO3 | DMSO | 90 | 24 | 92 | [7] |
| CuI (5 mol%) / DMCDA (10 mol%) | K3PO4 | Dioxane | 110 | 24 | 95 | [13] |
| Cu NPs (25 nm, 5 mol%) / 2-isobutyrylcyclohexanone (B1365007) (5 mol%) | K3PO4 | DMSO | 110 | 24 | 95 | [8] |
| Pd2(dba)3 (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 12 | >95 | [10] |
Table 2: N-Arylation of a Secondary Cyclic Amine (Morpholine) with Iodobenzene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuTC (10 mol%) | K3PO4 | DMF | 100 | 24 | ~80 | [3] (qualitative) |
| CuI (5 mol%) / L-proline (10 mol%) | K2CO3 | DMSO | 90 | 24 | 88 | [7] |
| CuI (5 mol%) / DMCDA (10 mol%) | K3PO4 | Dioxane | 110 | 24 | 93 | [13] |
| Pd(OAc)2 (2 mol%) / P(t-Bu)3 (4 mol%) | NaOtBu | Toluene | 100 | 12 | >95 | [11] |
Table 3: N-Arylation of an Aniline with an Aryl Bromide (4-Bromoanisole)
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuTC (10 mol%) | K3PO4 | NMP | 150 | 24 | ~75 | [3] (qualitative) |
| CuI (5 mol%) / L-proline (10 mol%) | K2CO3 | DMSO | 120 | 24 | 85 | [4] |
| CuI (5 mol%) / DMCDA (10 mol%) | K3PO4 | Dioxane | 110 | 24 | 89 | [13] |
| Pd2(dba)3 (1 mol%) / RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 12 | >95 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the use of CuTC and a common alternative.
Protocol 1: General Procedure for CuTC-Mediated N-Arylation of Amines
A representative procedure based on the work of Liebeskind and coworkers.[3]
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added CuTC (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen. Anhydrous, degassed solvent (e.g., toluene, DMF, or NMP, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the desired temperature (typically 80-150 °C) for the specified time (typically 12-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for CuI/L-Proline-Catalyzed N-Arylation of Amines
A representative procedure based on the work of Ma and coworkers.[4]
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen. Anhydrous, degassed solvent (e.g., DMSO or dioxane, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the desired temperature (typically 90-120 °C) for the specified time (typically 12-24 h). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mechanistic Insights and Logical Workflow
The choice of a catalytic system for C-N bond formation depends on a variety of factors including the nature of the coupling partners, functional group tolerance, cost, and desired reaction conditions. The following diagrams illustrate the generally accepted catalytic cycle for copper-catalyzed C-N coupling and a logical workflow for selecting an appropriate method.
Caption: Generalized catalytic cycle for copper-catalyzed C-N bond formation.
Caption: Decision workflow for selecting a C-N cross-coupling method.
Conclusion
While Copper(I) thiophene-2-carboxylate is a valuable reagent for promoting Ullmann-type C-N couplings under relatively mild conditions, the landscape of available catalysts has expanded significantly. Modern copper-catalyzed systems, particularly those employing simple copper salts with tailored ligands such as L-proline or diamines, offer highly efficient and often more cost-effective alternatives. For challenging substrates or when broad applicability is required, the palladium-catalyzed Buchwald-Hartwig amination remains the gold standard.
The choice of the optimal reagent will invariably depend on the specific substrates, desired reaction scale, and economic considerations. By understanding the comparative performance and the underlying mechanistic principles of these powerful catalytic systems, researchers can make more informed decisions to accelerate their synthetic endeavors.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate | MDPI [mdpi.com]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of Copper(I) Thiophene-2-carboxylate (CuTC)
For Researchers, Scientists, and Drug Development Professionals
Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly versatile and valuable reagent in modern organic synthesis.[1] This guide provides a comprehensive review of its applications, offering a comparative analysis against alternative synthetic methods, supported by experimental data and detailed protocols. CuTC, a tan to red-brown, air-stable, and non-hygroscopic crystalline powder, is prized for its ability to facilitate a range of transformations under mild conditions, most notably the Ullmann reductive coupling.[1][2] Its utility extends to various other key reactions, including cross-couplings, C-H functionalization, and stereoselective syntheses, making it a cornerstone catalyst for constructing complex organic molecules.[1][3]
Synthesis and Properties
CuTC is a coordination complex of copper(I) with thiophene-2-carboxylic acid.[1][2] The most common and straightforward synthesis involves the reaction of thiophene-2-carboxylic acid with a copper(I) salt, typically copper(I) oxide (Cu₂O), in a process of acid-base reaction and coordination.[1] This method yields CuTC as a stable powder that is soluble in polar aprotic solvents like DMSO and THF, contributing to its ease of handling and broad applicability in synthetic chemistry.[1]
Key Synthetic Applications and Performance Data
CuTC's efficacy is most pronounced in its ability to mediate reactions at significantly lower temperatures compared to traditional methods.[1][4] The thiophene-2-carboxylate ligand plays a crucial role in enhancing both the rate and selectivity of these transformations by stabilizing the active copper(I) oxidation state.[1]
Ullmann-Type Coupling Reactions
The classical Ullmann condensation for forming biaryl compounds typically requires harsh conditions with temperatures often exceeding 200°C. CuTC serves as a remarkable alternative, mediating the reductive coupling of aryl, heteroaryl, and alkenyl halides at or near ambient temperatures.[1][3][4] This mildness is attributed to the ligand's ability to facilitate the key steps of the catalytic cycle.[1] A notable characteristic is the requirement for a coordinating substituent in the ortho position of aromatic substrates, which is believed to enable precoordination to the copper center prior to oxidative addition.[3][4]
Table 1: CuTC-Mediated Ullmann-Type Coupling – Representative Data
| Entry | Aryl Halide | Coupling Partner | Conditions | Yield (%) | Reference |
| 1 | 2-Iodoaniline (B362364) | 2-Iodoaniline | CuTC (1.1 eq), Dioxane, 80°C, 24h | 85 | Zhang, S. et al. (1997) |
| 2 | 2-Iodobenzoic Acid | 2-Iodobenzoic Acid | CuTC (1.1 eq), Pyridine, RT, 48h | 90 | Zhang, S. et al. (1997) |
| 3 | (E)-1-Iodo-2-phenylethene | (E)-1-Iodo-2-phenylethene | CuTC (1.1 eq), NMP, RT, 12h | 88 | Zhang, S. et al. (1997) |
Modified Stille and Suzuki-Miyaura Cross-Coupling
CuTC is an effective co-catalyst in palladium-catalyzed cross-coupling reactions.[1] In modified Stille couplings, it facilitates the reaction of aryl, heteroaryl, and alkenylstannanes with alkenyl iodides under mild conditions, showing high tolerance for thermally sensitive functional groups.[3] It also plays a role in Suzuki-Miyaura couplings, for instance, in the intramolecular cyclization step for the synthesis of benzo[4][5]furo heterocycles.[3]
Table 2: CuTC in Other Cross-Coupling Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield (%) | Reference |
| Stille | (E)-Tributyl(2-methoxyethenyl)stannane | (E)-1-Iodo-2-phenylethene | CuTC (1.5 eq), Pd₂(dba)₃ (0.025 eq), P(2-furyl)₃ (0.1 eq) | NMP, RT, 1.5h | 95 | Allred, G.D. & Liebeskind, L.S. (1996) |
| Sonogashira-type | Racemic 1-phenylethyl bromide | Phenylacetylene | CuTC (5 mol%), Chiral P,N-ligand | Cs₂CO₃, Et₂O, RT | 94 (95% ee) | [6] |
| C-S Coupling | Iodobenzene | 4-Methylbenzenethiol | CuSC (5 mol%)* | K₃PO₄, DMSO, 110°C, 24h | 93 | [7] |
| Liebeskind-Srogl | Thiol Ester | Boronic Acid | CuTC, Pd-catalyst | THF, 45-50°C | Good to Excellent | [3][4] |
*Note: CuSC (Copper(I)-selenophene-2-carboxylate) is presented as a direct alternative for C-S coupling.[7]
C-H Activation and Functionalization
Recent advancements have highlighted CuTC's role in C-H functionalization. It catalyzes the synthesis of N-sulfonyl enaminones from ketones and sulfonamides under aerobic conditions.[8] This demonstrates its utility in forming C-N bonds through direct C-H activation, expanding its synthetic repertoire beyond traditional cross-coupling.[8]
Table 3: Comparison of Catalytic Systems for C-S Cross-Coupling
| Catalyst System | Reaction | Conditions | Yield (%) | Advantages | Disadvantages |
| CuTC | Ullmann Coupling | RT - 80°C | 85-90 | Mild conditions, high yields | Often requires stoichiometric amounts, ortho-directing group needed for aryl halides |
| Traditional Ullmann | Biaryl Synthesis | >200°C | Variable | Broad substrate scope | Harsh conditions, poor functional group tolerance |
| CuSC | Thiol-Aryl Iodide Coupling | 110°C | ~93 | High efficiency for C-S bonds | Newer catalyst, less established |
| Pd/Cu (Sonogashira) | Alkyne-Aryl Halide Coupling | RT - 120°C | >90 | Very general and reliable | Requires two metal catalysts, potential for homocoupling |
Visualizing Synthetic Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for a CuTC-mediated cross-coupling reaction.
Caption: General workflow for a CuTC-catalyzed reaction.
Catalytic Cycle
A simplified catalytic cycle for the CuTC-mediated Ullmann coupling highlights the role of the copper center.
Caption: Simplified catalytic cycle for Ullmann coupling.
Applications Overview
CuTC is a versatile tool applicable to a wide array of synthetic transformations.
Caption: Synthetic applications of CuTC.
Experimental Protocols
Synthesis of this compound (CuTC)
This protocol is adapted from established literature procedures.[4]
-
Reagents: Thiophene-2-carboxylic acid, Copper(I) oxide (Cu₂O), Toluene (B28343).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-carboxylic acid (2.0 equivalents) and toluene.
-
Add copper(I) oxide (1.0 equivalent) to the solution.
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically via the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours). The color of the mixture will change.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting tan precipitate by vacuum filtration.
-
Wash the solid with toluene and then with diethyl ether.
-
Dry the solid under vacuum to yield CuTC as a stable, tan powder.
-
Protocol for CuTC-Mediated Ullmann Coupling of 2-Iodoaniline
This protocol is a representative example of an ambient temperature Ullmann-like reductive coupling.[3]
-
Reagents: 2-Iodoaniline, this compound (CuTC), Anhydrous N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 mmol).
-
Add CuTC (1.1 mmol, 1.1 equivalents).
-
Add anhydrous NMP (5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing 10% aqueous ammonium (B1175870) hydroxide (B78521) and ethyl acetate.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired biaryl product.
-
References
- 1. This compound|CuTC Reagent| [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to Copper Catalyst Reaction Pathways: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of copper catalyst performance in C-H arylation and boracarboxylation reactions, supported by Density Functional Theory (DFT) computational data.
This guide delves into the mechanistic intricacies of two distinct copper-catalyzed reactions: the arylation of aromatic C-H bonds and the boracarboxylation of alkenes. By leveraging the power of Density Functional Theory (DFT) calculations, we provide a comparative analysis of different catalytic systems and reaction pathways. The data presented herein, including activation and reaction energies, offers valuable insights for catalyst design and reaction optimization in the pursuit of more efficient and selective chemical transformations.
Copper-Catalyzed C-H Arylation: Neutral vs. Anionic Pathways and Ligand Effects
A 2012 DFT study published in Organometallics investigated the copper-catalyzed arylation of aromatic C-H bonds, comparing a neutral and an anionic catalytic cycle.[1][2][3] The study also explored the influence of different ligands on the reaction pathway. The key findings are summarized below.
Data Presentation
Table 1: Calculated Free Energy Barriers (kcal/mol) for the Copper-Catalyzed C-H Arylation of Imidazole with Phenyl Iodide.
| Catalyst System | Pathway | Rate-Determining Step | Overall Barrier (kcal/mol) |
| (phen)Cu(OMe) | Neutral | Oxidative Addition | 27.9 |
| [MeO-Cu-OMe]⁻ | Anionic | C-H Activation | 23.5 |
| (DMEDA)Cu(OMe) | Neutral | Oxidative Addition | 29.1 |
| (L)Cu(OMe)* | Neutral | Oxidative Addition | 30.2 |
*L = N-methylpyrrolidine-2-carboxamide
Experimental Protocols
The computational analysis of the copper-catalyzed C-H arylation was performed using the following methodology:
-
Basis Set: A mixed basis set was employed. For Cu, the LANL2DZ basis set with effective core potential was used. For all other atoms (H, C, N, O, I), the 6-31G(d) basis set was utilized.
-
Solvent Model: The conductor-like polarizable continuum model (CPCM) was used to simulate the solvent effects of 1,4-dioxane.
-
Computational Software: The Gaussian 03 suite of programs was used for all calculations.
Mandatory Visualization
Figure 1: Comparison of Neutral vs. Anionic C-H Arylation Pathways.
Copper-Catalyzed Boracarboxylation of Styrene (B11656): A Mechanistic Dichotomy
A 2019 DFT study in Organometallics elucidated the competing reaction pathways in the copper-catalyzed boracarboxylation of styrene with CO2 and a diboron (B99234) reagent.[4][5][6] The calculations revealed two plausible mechanistic routes, with the relative energy barriers dictating the reaction outcome.
Data Presentation
Table 2: Calculated Free Energies of Activation (ΔG‡) and Reaction (ΔG) in kcal/mol for the Copper-Catalyzed Boracarboxylation of Styrene.
| Pathway | Elementary Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| Pathway A | Styrene Insertion | 15.1 | -8.9 |
| CO2 Insertion | 21.3 | -15.2 | |
| Pathway B | CO2 Insertion | 25.4 | -12.1 |
| Styrene Insertion | 18.7 | -11.0 |
Experimental Protocols
The computational details for the investigation of the copper-catalyzed boracarboxylation are as follows:
-
DFT Functional: B3LYP
-
Basis Set: The 6-31G(d) basis set was used for H, C, B, and O atoms. The LANL2DZ basis set with an effective core potential was employed for Cu.
-
Solvent Model: The SMD (Solvation Model based on Density) model was utilized to account for the solvent effects of tetrahydrofuran (B95107) (THF).
-
Computational Software: The Gaussian 09 software package was used for all calculations.
Mandatory Visualization
Figure 2: Competing Pathways in Copper-Catalyzed Boracarboxylation.
References
The Copper Advantage: A Comparative Kinetic Analysis of Cross-Coupling Reactions with and without CuTC Co-catalyst
For Researchers, Scientists, and Drug Development Professionals
The efficiency and kinetics of palladium-catalyzed cross-coupling reactions are of paramount importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The addition of a copper co-catalyst, a phenomenon often referred to as the "copper effect," can dramatically accelerate these reactions. This guide provides a comparative kinetic analysis of two key cross-coupling reactions, the Stille and Sonogashira couplings, with a focus on the impact of a copper(I) co-catalyst. While specific kinetic data for copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is not always available in comparative studies, we will utilize data from closely related and well-studied copper(I) sources like CuI to illustrate the significant kinetic enhancements observed.
The Stille Reaction: Unlocking Faster Carbon-Carbon Bond Formation
The Stille reaction is a versatile method for creating C(sp²)-C(sp²) bonds. However, the rate-determining transmetalation step can often be sluggish. The introduction of a copper(I) co-catalyst can lead to a remarkable increase in the reaction rate, in some cases by over a thousand-fold[1].
Experimental Protocols for Kinetic Analysis
Objective: To compare the reaction rates of a model Stille coupling reaction with and without a Cu(I) co-catalyst.
Reaction: Coupling of an aryl iodide with an organostannane.
Methodology without Copper Co-catalyst:
-
Reactants: Aryl iodide (1.0 equiv), organostannane (1.2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 50 °C.
-
Monitoring: Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed by Gas Chromatography (GC) or ¹H NMR to determine the conversion to the product over time.
Methodology with Copper Co-catalyst:
-
Reactants: Aryl iodide (1.0 equiv), organostannane (1.2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Co-catalyst: CuI (10 mol%) or CuTC (10 mol%).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 50 °C.
-
Monitoring: Same as the uncatalyzed reaction.
Comparative Kinetic Data
| Parameter | Without Cu(I) Co-catalyst | With Cu(I) Co-catalyst (e.g., CuI) |
| Relative Reaction Rate | 1 | >10³[1][2] |
| Proposed Rate-Determining Step | Transmetalation | Transmetalation (via a different pathway) |
| Observed Kinetic Profile | Slow conversion over several hours to days. | Rapid conversion, often complete within minutes to a few hours. |
Mechanistic Implications of the "Copper Effect"
The dramatic rate enhancement in the Stille reaction upon addition of a copper(I) co-catalyst is attributed to a change in the transmetalation pathway. Two primary mechanisms have been proposed depending on the solvent polarity[3][4]:
-
In Polar Solvents (e.g., DMF, NMP): The copper(I) salt is believed to undergo a rapid transmetalation with the organostannane to form a more nucleophilic organocuprate intermediate. This organocuprate then readily transmetalates with the palladium complex, accelerating the overall catalytic cycle.
-
In Less Polar Solvents (e.g., THF): The copper(I) salt can act as a scavenger for free phosphine (B1218219) ligands in the reaction mixture[3]. Free phosphine ligands are known to inhibit the transmetalation step by coordinating to the palladium center. By sequestering these ligands, the copper co-catalyst keeps the palladium center more accessible for the incoming organostannane.
Caption: Comparative catalytic cycles for the Stille reaction.
The Sonogashira Reaction: A Synergistic Dual-Catalyst System
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. While "copper-free" Sonogashira reactions exist, they often require harsher conditions or specialized ligands. The synergistic interplay between the palladium and copper catalysts is crucial for the high efficiency of the standard Sonogashira coupling.
Experimental Protocols for Kinetic Analysis
Objective: To investigate the kinetic dependence of the Sonogashira reaction on the concentrations of the palladium and copper catalysts.
Reaction: Coupling of an aryl iodide with a terminal alkyne.
Methodology:
-
Reactants: Aryl iodide (1.0 equiv), terminal alkyne (1.5 equiv).
-
Catalyst: Pd(PPh₃)₂Cl₂ (1-5 mol%).
-
Co-catalyst: CuI (1-5 mol%).
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH).
-
Solvent: THF or DMF.
-
Temperature: Room temperature to 50 °C.
-
Monitoring: The reaction progress is monitored by taking aliquots at specific time points and analyzing them by GC, HPLC, or ¹H NMR to determine the initial reaction rates under varying catalyst and co-catalyst concentrations.
Comparative Kinetic Data
| Parameter | Copper-Free Sonogashira | Dual Pd/Cu Catalyzed Sonogashira |
| General Reaction Conditions | Often requires higher temperatures, specific ligands, or is limited in scope. | Mild conditions (often room temperature), broad substrate scope. |
| Kinetic Dependence | Primarily dependent on [Pd catalyst]. | First-order kinetic dependence on both [Pd] and [Cu] catalysts has been demonstrated[5]. |
| Proposed Mechanism | Direct reaction of the palladium-acetylide complex with the aryl halide. | Involves two interconnected catalytic cycles. |
The Dual Catalytic Cycle in Sonogashira Coupling
The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle[6][7].
-
Palladium Cycle: The Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl complex.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. This is often the rate-limiting step of the overall process[5].
-
Reductive Elimination: The resulting Pd(II)-di-organo complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical experimental workflow for conducting a kinetic analysis of a cross-coupling reaction.
Caption: A generalized workflow for kinetic experiments.
Conclusion
The use of a copper(I) co-catalyst, such as CuTC or CuI, can have a profound and beneficial impact on the kinetics of cross-coupling reactions. In the Stille reaction, it provides an alternative, lower-energy pathway for the rate-limiting transmetalation step, leading to significant rate enhancements. In the Sonogashira reaction, the copper co-catalyst is an integral part of a synergistic dual catalytic system, enabling the reaction to proceed efficiently under mild conditions. Understanding the kinetic role of the copper co-catalyst is crucial for reaction optimization, allowing for the development of faster, more efficient, and more sustainable synthetic routes to valuable chemical entities.
References
A Comparative Guide to the Cost-Effectiveness of Copper-Catalyzed Trifluoromethylation in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern drug discovery, enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic compounds. As drug candidates progress towards large-scale production, the cost-effectiveness of synthetic methodologies becomes a critical consideration. This guide provides an objective comparison of copper-catalyzed trifluoromethylation (CuTC) with other common alternatives, supported by experimental data and cost analysis to inform decisions in process development and manufacturing.
Executive Summary
Copper-catalyzed trifluoromethylation emerges as a highly promising method for large-scale synthesis due to its use of an inexpensive and abundant metal catalyst. While alternative methods employing reagents like Togni's and Umemoto's reagents offer broad applicability, their higher cost can be a significant barrier for industrial-scale production. This guide demonstrates that for benchmark reactions such as the trifluoromethylation of aryl halides, CuTC protocols utilizing affordable trifluoromethyl sources like sodium trifluoroacetate (B77799) present a more economically viable and sustainable option without compromising efficiency.
Data Presentation: A Comparative Analysis
To provide a clear and quantitative comparison, we have compiled data for the trifluoromethylation of a common benchmark substrate, 4-iodotoluene (B166478). The following table summarizes key performance indicators and estimated costs for three different methodologies: a copper-catalyzed reaction with sodium trifluoroacetate, and two common alternative methods using Togni's and Umemoto's reagents.
Table 1: Comparative Performance and Cost Analysis for the Trifluoromethylation of 4-Iodotoluene
| Parameter | CuTC with Sodium Trifluoroacetate | Togni's Reagent II Method | Umemoto's Reagent Method |
| Reaction Yield | ~90% | ~85% | ~88% |
| Catalyst/Reagent Loading | 10 mol% CuI | 1.2 equivalents | 1.1 equivalents |
| Reaction Time | 24 hours | 12 hours | 18 hours |
| Reaction Temperature | 140 °C | Room Temperature | 60 °C |
| Estimated Reagent Cost per Mole of Product * | ~$50 - $100 | ~$800 - $1,200 | ~$600 - $900 |
| Process Mass Intensity (PMI) Estimate | Lower (fewer complex reagents) | Higher (stoichiometric heavy reagents) | Higher (stoichiometric heavy reagents) |
*Disclaimer: Estimated reagent costs are based on publicly available bulk pricing and can vary significantly based on supplier, purity, and purchase volume. These figures are intended for comparative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and scalability of any synthetic protocol. Below are the experimental procedures for the three compared trifluoromethylation methods for 4-iodotoluene.
Protocol 1: Copper-Catalyzed Trifluoromethylation of 4-Iodotoluene with Sodium Trifluoroacetate
Materials:
-
4-Iodotoluene (1.0 equiv)
-
Sodium trifluoroacetate (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-iodotoluene, sodium trifluoroacetate, copper(I) iodide, and 1,10-phenanthroline.
-
Add anhydrous N,N-dimethylformamide to the vessel.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-(trifluoromethyl)toluene.
Protocol 2: Trifluoromethylation of 4-Iodotoluene using Togni's Reagent II
Materials:
-
4-Iodotoluene (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) ([Cu(MeCN)₄]PF₆) (0.05 equiv)
-
Toluene
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-iodotoluene and Togni's Reagent II in toluene.
-
Add the copper catalyst, [Cu(MeCN)₄]PF₆, to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of silica (B1680970) gel, eluting with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Trifluoromethylation of 4-Iodotoluene using Umemoto's Reagent
Materials:
-
4-Iodotoluene (1.0 equiv)
-
Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 4-iodotoluene, Umemoto's reagent, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the vessel under an inert atmosphere.
-
Heat the mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction's progress.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography.
Mandatory Visualization
To illustrate the fundamental processes, the following diagrams visualize the experimental workflow and a plausible reaction pathway for the copper-catalyzed trifluoromethylation.
Caption: General experimental workflow for trifluoromethylation.
Caption: Plausible catalytic cycle for CuTC of an aryl halide.
Conclusion
For large-scale synthesis in the pharmaceutical and agrochemical industries, the cost of goods (COGs) and process mass intensity (PMI) are paramount. The data presented strongly suggests that copper-catalyzed trifluoromethylation, particularly with inexpensive and readily available trifluoromethyl sources like sodium trifluoroacetate, offers a significant cost advantage over methods that rely on stoichiometric, complex, and expensive reagents. While the reaction conditions for this specific CuTC protocol are more forcing in terms of temperature, the substantial difference in raw material cost is a compelling factor for industrial applications.
Researchers and drug development professionals should consider the entire lifecycle of a synthetic route. While methods like those using Togni's or Umemoto's reagents may be advantageous for rapid, small-scale synthesis in a discovery setting due to their mild conditions and broad scope, a thorough cost-effectiveness analysis often favors the development and optimization of a more economical copper-catalyzed process for manufacturing. The initial investment in process development to optimize a CuTC reaction can lead to substantial long-term savings and a more sustainable manufacturing process.
Safety Operating Guide
Proper Disposal of Copper(I) Thiophene-2-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Copper(I) thiophene-2-carboxylate (B1233283), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data and best practices in chemical waste management.
Immediate Safety and Handling Precautions
Before handling Copper(I) thiophene-2-carboxylate, it is crucial to be aware of the associated hazards and necessary precautions. This compound may cause severe eye damage and is toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Tight-sealing safety goggles are mandatory[1].
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact[1].
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure[1].
-
Respiratory Protection: If dust formation is likely or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes[1].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1].
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician[1].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse[1].
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1].
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For dry spills, avoid creating dust.
-
Absorb: For liquid spills, use an inert absorbent material.
-
Collect: Carefully sweep or shovel the spilled material and absorbent into a suitable, labeled container for disposal[1]. Do not return spilled material to the original container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste. Do not release it into the environment, and do not flush it down the drain or into the sanitary sewer system[1].
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.
-
-
Waste Collection:
-
Place all solid waste containing this compound, including contaminated labware (e.g., weighing boats, filter paper) and PPE, into the designated hazardous waste container.
-
For solutions containing this compound, use a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department with the completed hazardous waste label and any other required documentation.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Quantitative Data Summary
While specific quantitative disposal limits are not provided in the available documentation, the following table summarizes key safety-related information.
| Parameter | Value/Instruction | Source |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [1] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant | [1] |
| Prohibited Disposal | Do not flush into surface water or sanitary sewer system | [1] |
| Storage Conditions | Keep containers tightly closed in a dry, cool and well-ventilated place | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Copper(I) Thiophene-2-carboxylate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Copper(I) thiophene-2-carboxylate (B1233283). The following procedures are based on a comprehensive assessment of the available safety data.
Chemical Identification:
-
Name: Copper(I) thiophene-2-carboxylate
-
Synonyms: (2-Thiophenecarboxylato)copper(I), CuTC
-
CAS Number: 68986-76-5
-
Molecular Formula: C₅H₃CuO₂S
Primary Hazards:
-
Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical due to the potential hazards associated with this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye and Face | Chemical splash goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protect against splashes and dust.[1] |
| Hand | Chemical-resistant gloves | Nitrile or neoprene | Protect against skin contact.[4] |
| Body | Flame-retardant lab coat or chemical-resistant apron | --- | Protect against spills.[4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Appropriate cartridge for organic vapors and particulates | Use in poorly ventilated areas or if dust is generated.[1][4] |
| Foot | Closed-toe shoes | --- | Mandatory laboratory footwear.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Ensure that eyewash stations and safety showers are close to the workstation.[1]
2. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid contact with skin and eyes.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Use only non-sparking tools.[7]
3. Storage:
-
Store under an inert atmosphere (e.g., Nitrogen) as the material is air and light sensitive.[1][5]
-
Incompatible materials include strong oxidizing agents and strong acids.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This material is toxic to aquatic life with long-lasting effects.[1]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[8]
2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not flush into surface water or sanitary sewer systems.[1]
-
Contaminated packaging should be treated as the product itself.
-
For spills, sweep up and shovel into suitable containers for disposal.[1]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound hydrate | C5H5CuO3S | CID 92132749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
